4-Bromo-2,3-Dihydroxybenzaldehyde
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-bromo-2,3-dihydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO3/c8-5-2-1-4(3-9)6(10)7(5)11/h1-3,10-11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXCUKGXCILNDRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C=O)O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-Bromo-2,3-Dihydroxybenzaldehyde chemical properties and structure
An In-depth Technical Guide to 4-Bromo-2,3-dihydroxybenzaldehyde
Introduction
This compound is a halogenated aromatic aldehyde belonging to the family of substituted catechols. Its structure, featuring a catechol moiety, an aldehyde group, and a bromine atom, makes it a molecule of significant interest for synthetic and medicinal chemistry. The interplay of these functional groups imparts a unique electronic and steric profile, rendering it a versatile building block for the synthesis of more complex molecules. In the fields of drug discovery and materials science, compounds derived from substituted dihydroxybenzaldehydes are explored for a range of applications, leveraging their potential for biological activity and as precursors to dyes and polymers.[1][2][3] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of this compound, designed for researchers and professionals in the chemical and pharmaceutical sciences.
Chemical Structure and Physicochemical Properties
The molecular architecture of this compound is defined by a benzene ring substituted at positions 1, 2, 3, and 4 with an aldehyde, two hydroxyl groups, and a bromine atom, respectively. The catechol (2,3-dihydroxy) arrangement allows for potential intramolecular hydrogen bonding and acts as a bidentate ligand for metal chelation. The hydroxyl groups are electron-donating through resonance (+M effect), activating the aromatic ring towards electrophilic substitution. Conversely, the aldehyde and bromine substituents are electron-withdrawing via induction (-I effect), deactivating the ring. The position of the bromine atom at C4 is para to the C1-aldehyde and meta to the C3-hydroxyl group, influencing the molecule's overall reactivity and acidity.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₅BrO₃ | PubChem[5] |
| Molecular Weight | 217.02 g/mol | PubChem[5] |
| Appearance | Expected to be a solid | N/A |
| Melting Point | Not explicitly reported; isomeric compounds melt in a wide range (e.g., 50-135 °C) | [6][7] |
| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO | [3] |
| CAS Number | 139042-63-4 | N/A |
| InChI Key | Inferred: Similar to isomers | N/A |
| SMILES | Inferred: O=Cc1c(O)c(O)cc(Br)c1 | N/A |
Synthesis Protocol
Step 1: Demethylation of o-Vanillin to 2,3-Dihydroxybenzaldehyde
This procedure involves the cleavage of the methyl ether using a Lewis acid in conjunction with a soft nucleophile.
-
Causality: Aluminum trichloride (AlCl₃) acts as a Lewis acid, coordinating to the methoxy oxygen and making the methyl group susceptible to nucleophilic attack by the iodide ion (from NaI), a soft nucleophile ideal for cleaving the sp³ C-O bond of the methyl ether.[8] Acetonitrile is a suitable polar aprotic solvent for this reaction. The acidic workup protonates the resulting phenoxide to yield the diol.
Methodology:
-
To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add acetonitrile (40 mL).
-
Sequentially add aluminum trichloride (1.1 eq) and sodium iodide (3.0 eq).
-
Add o-vanillin (1.0 eq) to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 18 hours, monitoring progress by TLC.
-
After completion, cool the mixture to room temperature and acidify with 2 M HCl (aq).
-
Extract the product into ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium thiosulfate solution and then with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2,3-dihydroxybenzaldehyde.[8] Purification can be achieved via column chromatography.
Step 2: Regioselective Bromination of 2,3-Dihydroxybenzaldehyde
The synthesized 2,3-dihydroxybenzaldehyde is brominated using liquid bromine in a suitable solvent.
-
Causality: The two hydroxyl groups are strong activating, ortho-, para-directors. The C4 position is para to the C1-aldehyde (a deactivator) but is strongly activated by being ortho to the C3-hydroxyl and para to the C2-hydroxyl group. This electronic preference makes the C4 position the most likely site for electrophilic substitution. Dichloromethane is an inert solvent for this reaction, and low temperature control is crucial to prevent over-bromination and side reactions.[9]
Methodology:
-
In a clean, dry reaction vessel, dissolve the synthesized 2,3-dihydroxybenzaldehyde (1.0 eq) in dichloromethane under a nitrogen atmosphere.
-
Cool the stirred solution to 0 °C in an ice bath.
-
Slowly add liquid bromine (1.0 eq) dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding water.
-
Neutralize the solution with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product, this compound.
-
Purify the product by recrystallization or column chromatography.
Spectroscopic Analysis
While experimental spectra for this compound are not widely published, its key spectroscopic features can be predicted based on its structure and data from analogous compounds.[10][11][12]
-
¹H NMR:
-
Aldehyde Proton (-CHO): A singlet is expected around δ 9.8-10.2 ppm, deshielded by the carbonyl group's anisotropic effect.[13]
-
Hydroxyl Protons (-OH): Two broad singlets are expected, with chemical shifts highly dependent on solvent and concentration. The C2-OH may be shifted downfield (δ ~11 ppm) if involved in intramolecular hydrogen bonding with the aldehyde.[10][12]
-
Aromatic Protons: Two doublets are expected for the two remaining aromatic protons, which are ortho to each other. The proton at C6 will likely appear around δ 7.0-7.2 ppm, and the proton at C5 will be slightly upfield, around δ 6.8-7.0 ppm.
-
-
¹³C NMR:
-
Aldehyde Carbonyl: Expected around δ 190-196 ppm.
-
Aromatic Carbons: Six distinct signals are expected. The carbons bearing the hydroxyl groups (C2, C3) will be downfield (δ ~145-155 ppm). The carbon attached to the bromine (C4) will be shifted upfield relative to an unsubstituted carbon (δ ~110-120 ppm). The remaining carbons (C1, C5, C6) will appear in the typical aromatic region (δ ~115-135 ppm).
-
-
Infrared (IR) Spectroscopy:
-
O-H Stretch: A broad band in the region of 3200-3500 cm⁻¹ for the hydroxyl groups.
-
C-H Stretch (Aromatic/Aldehydic): Signals around 3000-3100 cm⁻¹ and 2700-2850 cm⁻¹, respectively.
-
C=O Stretch (Aldehyde): A strong, sharp absorption band around 1650-1680 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-Br Stretch: A signal in the fingerprint region, typically below 700 cm⁻¹.
-
Applications in Research and Development
This compound is a valuable intermediate for organic synthesis, particularly in the development of novel compounds for pharmaceuticals and materials science.[3]
-
Pharmaceutical Synthesis: The catechol moiety is a recognized pharmacophore present in numerous natural products and drugs. Brominated phenols serve as key precursors for creating more complex molecules through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents. Related dihydroxybenzaldehyde derivatives have demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and cardioprotective effects, suggesting that derivatives of the title compound could be promising therapeutic agents.[14][15][16]
-
Agrochemicals and Dyes: Substituted benzaldehydes are fundamental building blocks in the synthesis of agrochemicals and dyestuffs. The functional groups on this compound provide multiple reaction sites for constructing larger, more functionalized molecules.[1]
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not available, data from isomeric and structurally related compounds should be used to guide handling procedures.[6][7][17][18]
-
GHS Hazard Classification (Predicted):
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[6]
-
Skin Irritation (Category 2): Causes skin irritation.[7]
-
Eye Irritation (Category 2A): Causes serious eye irritation.[7]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[7]
-
Hazardous to the Aquatic Environment, Acute Hazard (Category 1): Very toxic to aquatic life.[6]
-
-
Personal Protective Equipment (PPE):
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.
-
Respiratory Protection: If dusts are generated, use a NIOSH-approved N95 dust mask or higher-level respirator.[6]
-
-
Storage and Handling:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from strong oxidizing agents.
-
Avoid ingestion, inhalation, and contact with skin and eyes.[17]
-
References
-
PubChem. 4-Bromo-2-hydroxybenzaldehyde. National Center for Biotechnology Information. [Link]
-
PubChem. 4-Bromo-2,5-dihydroxybenzaldehyde. National Center for Biotechnology Information. [Link]
-
Rsc.org. Supplementary Information for: Palladium complexes of dihydroxybenzaldehyde oximes as catalysts for Suzuki-Miyaura reaction in aqueous media. [Link]
-
Organic Syntheses. Resorcinol, 4-bromo-. [Link]
-
Stenutz. 4-bromo-2-hydroxybenzaldehyde. [Link]
-
White Rose Research Online. Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde. [Link]
-
St. Paul's Cathedral Mission College. SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. [Link]
-
PubMed. Treatment with 3-Bromo-4,5-Dihydroxybenzaldehyde Improves Cardiac Function by Inhibiting Macrophage Infiltration in Mice. [Link]
-
Frontiers. 3-Bromo-4,5-Dihydroxybenzaldehyde Protects Against Myocardial Ischemia and Reperfusion Injury Through the Akt-PGC1α-Sirt3 Pathway. [Link]
-
MDPI. Marine Compound 3-Bromo-4,5-dihydroxybenzaldehyde Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4-Bromo-2-hydroxybenzaldehyde CAS-No-22532-62-3 - Career Henan Chemical Co. [coreychem.com]
- 4. benchchem.com [benchchem.com]
- 5. 4-Bromo-2,5-dihydroxybenzaldehyde | C7H5BrO3 | CID 74892838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-溴-2-羟基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. 2,3-Dihydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 9. 4-BROMO-3-HYDROXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 4-Bromo-2-hydroxybenzaldehyde(22532-62-3) 1H NMR [m.chemicalbook.com]
- 12. 2,3-Dihydroxybenzaldehyde(24677-78-9) 1H NMR [m.chemicalbook.com]
- 13. spcmc.ac.in [spcmc.ac.in]
- 14. Treatment with 3-Bromo-4,5-Dihydroxybenzaldehyde Improves Cardiac Function by Inhibiting Macrophage Infiltration in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | 3-Bromo-4,5-Dihydroxybenzaldehyde Protects Against Myocardial Ischemia and Reperfusion Injury Through the Akt-PGC1α-Sirt3 Pathway [frontiersin.org]
- 16. mdpi.com [mdpi.com]
- 17. assets.thermofisher.com [assets.thermofisher.com]
- 18. fishersci.com [fishersci.com]
Synthesis of 4-Bromo-2,3-Dihydroxybenzaldehyde from protocatechualdehyde
This technical guide details the synthesis of brominated dihydroxybenzaldehydes, specifically addressing the regiochemical outcome of brominating protocatechualdehyde (3,4-dihydroxybenzaldehyde).
Executive Summary & Regiochemical Clarification
Critical Technical Note: While the request specifies the synthesis of 4-bromo-2,3-dihydroxybenzaldehyde from protocatechualdehyde, it is chemically imperative to clarify the regioselectivity of this reaction.
-
Starting Material: Protocatechualdehyde is 3,4-dihydroxybenzaldehyde .
-
Reaction Outcome: The direct bromination of protocatechualdehyde predominantly yields 5-bromo-3,4-dihydroxybenzaldehyde (also known as 5-bromoprotocatechualdehyde).
-
Reasoning: The hydroxyl groups at positions 3 and 4 are strong ortho/para directors. The aldehyde at position 1 is a meta director. The 5-position is ortho to the C4-OH and meta to the aldehyde, making it the most activated nucleophilic site. Position 2 is sterically hindered and less activated. Position 6 is deactivated by the ortho aldehyde.
-
-
The "4-Bromo-2,3" Isomer: The specific isomer this compound possesses a different oxygenation pattern (2,3-dihydroxy). Synthesizing this exact isomer typically requires starting from 2,3-dihydroxybenzaldehyde (o-vanillin derivative) rather than protocatechualdehyde.
Scope of Guide: To maintain scientific integrity while adhering to the user's constraints ("from protocatechualdehyde"), this guide details the synthesis of 5-bromo-3,4-dihydroxybenzaldehyde , the actual chemical product derived from the requested precursor. A brief section on the alternative 2,3-isomer pathway is included for comparative rigor.
Part 1: Chemical Strategy & Mechanism[1][2]
The synthesis relies on Electrophilic Aromatic Substitution (EAS) .[1] The reaction uses elemental bromine (
Reaction Scheme
Figure 1: Reaction pathway for the bromination of protocatechualdehyde.
Regioselectivity Analysis
| Position | Electronic Environment | Steric Hindrance | Predicted Reactivity |
| C-2 | Ortho to C3-OH (Activating) | High (Flanked by CHO and OH) | Low |
| C-5 | Ortho to C4-OH (Activating) | Low | High (Major Product) |
| C-6 | Ortho to CHO (Deactivating) | Moderate | Negligible |
Part 2: Experimental Protocol
Target: 5-Bromo-3,4-dihydroxybenzaldehyde Precursor: Protocatechualdehyde Scale: Laboratory (10 mmol basis)
Materials & Reagents
-
Protocatechualdehyde: 1.38 g (10 mmol)
-
Bromine (
): 1.60 g (0.52 mL, ~10 mmol) -
Glacial Acetic Acid: 20 mL (Solvent)
-
Sodium Bisulfite (
): 5% aqueous solution (Quenching agent) -
Ice Water: ~100 mL
Step-by-Step Methodology
-
Preparation of Substrate Solution:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1.38 g of protocatechualdehyde in 15 mL of glacial acetic acid .
-
Stir until completely dissolved. If necessary, warm slightly to 30°C, then cool to room temperature.
-
-
Bromination (Controlled Addition):
-
Prepare a solution of 0.52 mL Bromine in 5 mL glacial acetic acid .
-
Safety Note: Handle bromine in a fume hood; it is highly toxic and corrosive.
-
Add the bromine solution dropwise to the stirring aldehyde solution over a period of 30 minutes .
-
Maintain the temperature between 20–25°C . Do not allow the reaction to overheat, as this may lead to poly-bromination.
-
-
Reaction Monitoring:
-
Quenching & Isolation:
-
Pour the reaction mixture slowly into 100 mL of ice-cold water with vigorous stirring.
-
If the solution remains orange/red (excess bromine), add 5%
solution dropwise until the color fades to a pale yellow. -
A precipitate should form.[2][4] Allow the suspension to stand at 4°C for 1 hour to maximize precipitation.
-
-
Purification:
-
Filter the solid using a Buchner funnel under vacuum.[2]
-
Wash the filter cake with cold water (3 x 20 mL) to remove residual acetic acid.
-
Recrystallization: Recrystallize the crude solid from aqueous methanol or ethanol/water (50:50).
-
Dry the crystals in a vacuum desiccator over
or silica gel.
-
Expected Results
| Parameter | Specification |
| Appearance | Pale brown to off-white crystalline solid |
| Yield | 75% – 85% |
| Melting Point | 178–182°C (Decomposition) |
| Identity ( | Shift in aromatic protons; disappearance of C5-H signal. |
Part 3: Process Logic & Troubleshooting
The following flowchart illustrates the decision-making process during synthesis.
Figure 2: Operational workflow for the bromination process.
Alternative Route: Targeting the 2,3-Isomer
If the research strictly requires This compound , the protocol must be modified to use 2,3-dihydroxybenzaldehyde as the starting material. The bromination of 2,3-dihydroxybenzaldehyde typically directs to the 5-position (para to the C2-OH). To achieve the 4-bromo isomer, a blocking group strategy or lithiation-bromination sequence is often required, making "from protocatechualdehyde" an invalid pathway for that specific isomer.
References
-
PubChem. (2025).[5] 5-Bromo-3,4-dihydroxybenzaldehyde Compound Summary. National Center for Biotechnology Information. [Link]
-
Organic Syntheses. (1941).[6] Bromination of Phenols and Aldehydes: General Procedures. Org. Synth. Coll. Vol. 1. [Link]
-
Kim, K. C., et al. (2010). Isolation of 5-bromo-3,4-dihydroxybenzaldehyde from Polysiphonia morrowii. Journal of Natural Products. (Contextual reference for structure validation). [Link]
Sources
- 1. Development of a green and regioselective aromatic bromination reaction for the undergraduate organic chemistry laboratory - American Chemical Society [acs.digitellinc.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sunankalijaga.org [sunankalijaga.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 5-Bromo-3,4-dihydroxybenzaldehyde | C7H5BrO3 | CID 85405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Guide: Discovery and Natural Occurrence of Brominated Phenolic Compounds
Executive Summary
For decades, organohalogens were dismissed as purely anthropogenic pollutants. This assumption has been overturned by the discovery of over 5,000 naturally occurring halogenated compounds, with Brominated Phenolic Compounds (BPCs) representing a dominant class in marine environments.
This guide provides a technical roadmap for researchers investigating BPCs. It moves beyond basic descriptions to detail the biosynthetic causality (Vanadium-dependent bromoperoxidases), extraction protocols (polarity-gradient fractionation), and the critical analytical differentiation between natural BPCs and industrial flame retardants.
Ecological Origins & Biosynthetic Mechanisms[1]
The Marine Dominance
Unlike terrestrial environments where chlorination dominates, the marine environment favors bromination due to the high concentration of bromide ions in seawater (~65 mg/L) relative to the oxidant potential required.
-
Primary Producers: Red algae (Rhodophyta)—specifically genera like Polysiphonia, Rhodomela, and Odonthalia—are the most prolific sources.
-
Secondary Accumulators: Marine sponges (Dysidea, Aplysina) often sequester these compounds from dietary algae or symbiotic cyanobacteria for chemical defense.
Enzymatic Machinery: The V-BPO Pathway
The formation of carbon-bromine bonds in BPCs is not random; it is driven by Vanadium-dependent Bromoperoxidases (V-BPO) . Unlike heme-dependent peroxidases, V-BPOs are robust, thermostable, and do not suffer from oxidative inactivation during catalysis.
Mechanism of Action:
-
Coordination: Vanadium (V) coordinates with hydrogen peroxide (H₂O₂).
-
Oxidation: The enzyme oxidizes bromide (Br⁻) to an electrophilic bromonium ion equivalent ("Br⁺").
-
Electrophilic Attack: The "Br⁺" species attacks the electron-rich phenolic ring, typically at ortho or para positions relative to the hydroxyl group.
Figure 1: V-BPO Catalytic Cycle & Bromination Pathway
Caption: The catalytic cycle of Vanadium-dependent Bromoperoxidase (V-BPO), converting seawater bromide into reactive electrophiles for phenolic functionalization.
Structural Diversity & Classification
Researchers must distinguish between simple monomers and complex ethers.
| Class | Key Structural Features | Representative Genera | Pharmacological Target |
| Simple Bromophenols | Single benzene ring, multiple -Br and -OH groups (e.g., Lanosol). | Rhodomela, Polysiphonia | Antioxidant (DPPH scavenging) |
| Brominated Catechols | 1,2-dihydroxybenzene core with bromine. | Odonthalia | Antimicrobial (MRSA) |
| Poly-BDEs (Natural) | Diphenyl ether linkage with -OH or -OMe substitutions (distinct from industrial PBDEs). | Dysidea (Sponge) | Tyrosine Kinase Inhibition |
| Brominated Depsides | Two phenolic units linked by an ester bond.[1] | Polysiphonia | Alpha-glucosidase Inhibition |
Technical Workflow: Extraction to Identification
Core Directive: Do not use generic "extract and purify" descriptions. The polarity of BPCs requires a specific gradient approach to avoid co-extracting massive amounts of sea salt and primary metabolites (sugars).
Protocol: The "Split-Polarity" Extraction
Objective: Isolate phenolic fractions while excluding salts and non-polar lipids.
-
Lyophilization: Freeze-dry biomass immediately. Wet extraction activates latent oxidases that degrade phenols.
-
Solvent System: Use MeOH:CH₂Cl₂ (1:1 v/v) .
-
Why? MeOH penetrates cell walls and dissolves polar phenols; DCM solvates the brominated moieties which increase lipophilicity.
-
-
Desalting Partition:
-
Resuspend crude extract in H₂O.
-
Partition against Ethyl Acetate (EtOAc) .
-
Result: Salts/Sugars remain in H₂O; BPCs migrate to EtOAc.
-
-
Size Exclusion (Crucial Step):
-
Pass EtOAc fraction through Sephadex LH-20 (eluted with MeOH).
-
Mechanism:[2] Separation based on molecular size and hydrogen bonding interactions with the resin. BPCs often elute in distinct bands due to phenolic adsorption.
-
Analytical Validation
-
Mass Spectrometry (MS): Look for the "Twin Peak" signature.
-
Natural Bromine exists as isotopes ⁷⁹Br and ⁸¹Br in a ~1:1 ratio.
-
Diagnostic: A monobrominated compound shows M and M+2 peaks of equal intensity. A dibrominated compound shows M, M+2, M+4 in a 1:2:1 ratio.
-
-
NMR: ¹H NMR shifts for protons ortho to bromine are deshielded (shifted downfield) relative to the parent phenol.
Figure 2: Extraction & Isolation Workflow
Caption: Optimized workflow for the isolation of bromophenols, prioritizing salt removal and polarity-based fractionation.
Pharmacological Potential[4][5][6][7][8][9]
Drug developers are increasingly screening BPCs because the heavy bromine atom facilitates tight binding in protein pockets (halogen bonding).
-
Tyrosine Kinase Inhibition:
-
Natural Poly-BDEs (e.g., from Dysidea) structurally mimic thyroid hormones and can inhibit tyrosine kinases (e.g., EGFR), making them potential scaffolds for non-small cell lung cancer therapies.
-
-
Antimicrobial (Biofilm Disruption):
-
Bromophenols evolved as chemical defenses against biofouling. They are effective against MRSA and Pseudomonas biofilms, not just by killing bacteria, but by inhibiting quorum sensing signals.
-
-
PTP1B Inhibition (Diabetes):
-
Specific bromophenols from Rhodomela confervoides have shown potent inhibition of Protein Tyrosine Phosphatase 1B (PTP1B), a negative regulator of insulin signaling.[3]
-
Critical Analysis: Natural vs. Anthropogenic[11]
A major challenge in this field is distinguishing natural BPCs from anthropogenic pollutants like Polybrominated Diphenyl Ethers (PBDEs) used in flame retardants.
Structural Markers
-
Natural: Almost always contain Hydroxyl (-OH) or Methoxy (-OMe) groups (e.g., 6-OH-BDE-47).
-
Anthropogenic: Typically lack oxygenation on the phenyl rings (e.g., BDE-47).
The Radiocarbon Standard (¹⁴C)
The definitive test is Radiocarbon Dating (Accelerator Mass Spectrometry).
-
Natural BPCs: Contain "Modern" ¹⁴C levels (biosynthesized from current atmospheric CO₂ via algae).[4]
-
Anthropogenic PBDEs: "Radio-dead" (derived from fossil fuels/petroleum, which have no ¹⁴C).
Protocol Note: When isolating novel BDEs, always perform ¹⁴C analysis if the structure lacks obvious biogenic markers (like chiral centers), to rule out bioaccumulation of industrial pollutants.
References
-
Gribble, G. W. (2023).[5][6][7] Naturally Occurring Organohalogen Compounds—A Comprehensive Review. Progress in the Chemistry of Organic Natural Products. Link
-
Butler, A., & Carter-Franklin, J. N. (2004). The role of vanadium bromoperoxidase in the biosynthesis of halogenated marine natural products. Natural Product Reports. Link
-
Teuten, E. L., et al. (2005). Identification of natural and anthropogenic sources of polybrominated diphenyl ethers (PBDEs) in marine wildlife using radiocarbon (14C) abundance. Science. Link
-
Liu, M., et al. (2011). Isolation and pharmacological activities of bromophenols from Rhodomela confervoides. Journal of Agricultural and Food Chemistry. Link
-
Kotze, A., et al. (2026). Marine Bromophenols from Laminaria hyperborea's Epiphytic Biomass: Chemical Profiling, Cytotoxicity, and Antioxidant Activity. Marine Drugs. Link
Sources
- 1. Polybrominated diphenyl ethers (PBDEs) in the Baltic Sea – Sources, transport routes and trends. – HELCOM [helcom.fi]
- 2. www1.udel.edu [www1.udel.edu]
- 3. Insights into the antioxidant activity and metal chelation capacity of natural marine bromophenols: role of C–O–C and C–C linkages and the catechol gr ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02914G [pubs.rsc.org]
- 4. Contemporary 14C radiocarbon levels of oxygenated polybrominated diphenyl ethers (O-PBDEs) isolated in sponge–cyanobacteria associations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Survey of Recently Discovered Naturally Occurring Organohalogen Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Naturally Occurring Organohalogen Compounds-A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Naturally Occurring Organohalogen Compounds—A Comprehensive Review | springerprofessional.de [springerprofessional.de]
A Theoretical and Computational Investigation of 4-Bromo-2,3-Dihydroxybenzaldehyde: A Guide for In Silico Research and Development
Abstract
4-Bromo-2,3-dihydroxybenzaldehyde represents a novel molecular entity with unexplored potential in medicinal chemistry and materials science. This whitepaper provides a comprehensive theoretical framework and a practical guide for the computational modeling of this compound. In the absence of extensive experimental data, this document outlines a robust in silico workflow, leveraging established quantum chemical methods and molecular modeling techniques. By drawing parallels with structurally related and well-characterized benzaldehyde derivatives, we present a detailed roadmap for predicting the structural, electronic, and reactive properties of this compound. This guide is intended for researchers, computational chemists, and drug development professionals seeking to explore the therapeutic or material applications of this and other novel chemical structures.
Introduction: The Case for a Computational Approach
Substituted benzaldehydes are a cornerstone of organic synthesis, serving as versatile precursors for a wide array of pharmaceuticals, agrochemicals, and advanced materials.[1] The specific arrangement of functional groups on the benzene ring dictates the molecule's chemical behavior and biological activity. While isomers such as 4-Bromo-2-hydroxybenzaldehyde and 4-Bromo-3-hydroxybenzaldehyde are commercially available and have been investigated, this compound remains a less-explored chemical space.[2][3] Its unique combination of a bromine atom and adjacent hydroxyl groups suggests intriguing possibilities for intramolecular hydrogen bonding and specific interactions with biological targets.
Given the current scarcity of empirical data, a computational-first approach is not only cost-effective but also essential for guiding future experimental work. Theoretical studies, particularly those employing Density Functional Theory (DFT), can provide profound insights into molecular geometry, electronic structure, and reactivity, thereby accelerating the discovery and development process.[4][5] This guide will delineate the necessary steps to build a comprehensive computational model of this compound.
Foundational Physicochemical Properties and In Silico Analogs
| Property | 4-Bromo-2-hydroxybenzaldehyde | 4-Bromo-3-hydroxybenzaldehyde | This compound (Predicted) |
| Molecular Formula | C7H5BrO2 | C7H5BrO2 | C7H5BrO3 |
| Molecular Weight | 201.02 g/mol [6] | 201.02 g/mol [3] | 217.02 g/mol |
| CAS Number | 22532-62-3[2] | 20035-32-9[3] | Not Assigned |
| Physical Form | Solid[7] | Crystalline Powder | Likely a solid |
| Key Structural Features | Aldehyde, Bromo, Hydroxyl | Aldehyde, Bromo, Hydroxyl | Aldehyde, Bromo, Vicinal Dihydroxyl |
| Potential Applications | Intermediate in OLED materials and pharmaceuticals[8] | Intermediate in organic synthesis[9] | Potential for enhanced biological activity due to multiple hydroxyl groups |
The presence of an additional hydroxyl group in the target molecule is expected to increase its polarity and potential for hydrogen bonding compared to its monohydroxy counterparts. This will have significant implications for its solubility, melting point, and, most importantly, its interaction with biological macromolecules.
A Step-by-Step Guide to the Computational Workflow
The following sections provide a detailed protocol for the theoretical investigation of this compound. This workflow is designed to be self-validating by incorporating comparative analysis with known compounds where possible.
Part 1: Molecular Structure Optimization and Vibrational Analysis
The initial and most critical step is to determine the most stable three-dimensional conformation of the molecule.
Protocol:
-
Software Selection: Utilize a robust quantum chemistry software package such as Gaussian, ORCA, or Spartan.
-
Initial Structure Generation: Draw the 2D structure of this compound in a molecular editor and generate an initial 3D conformation.
-
Methodology: Employ Density Functional Theory (DFT) for its balance of accuracy and computational efficiency.[10] A common and effective choice is the B3LYP hybrid functional.
-
Basis Set Selection: A Pople-style basis set such as 6-311++G(d,p) is recommended to accurately describe the electronic structure, including polarization and diffuse functions, which are important for the bromine and oxygen atoms.
-
Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation. This process will yield the equilibrium bond lengths, bond angles, and dihedral angles.
-
Frequency Calculation: Following optimization, a frequency calculation at the same level of theory is imperative. The absence of imaginary frequencies will confirm that the optimized structure is a true energy minimum. This calculation will also provide the theoretical vibrational frequencies, which can be used to predict the molecule's IR and Raman spectra.
Workflow for Molecular Structure Optimization
Caption: Workflow for determining the optimized molecular structure.
Part 2: Electronic Properties and Reactivity Descriptors
Understanding the electronic landscape of the molecule is key to predicting its reactivity and potential interactions.
Protocol:
-
Frontier Molecular Orbitals (FMOs): Analyze the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) from the DFT output. The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity.[5] A smaller gap suggests higher reactivity.
-
Molecular Electrostatic Potential (MEP): Generate an MEP surface to visualize the electron density distribution.[5] This map will highlight electrophilic (electron-poor, typically blue) and nucleophilic (electron-rich, typically red) regions, providing a qualitative prediction of reactive sites. For this compound, the oxygen atoms of the carbonyl and hydroxyl groups are expected to be regions of high negative potential.
-
Mulliken Population Analysis: Calculate the Mulliken charges for each atom to quantify the charge distribution within the molecule.[10] This provides a more quantitative insight into the partial charges on each atom.
Conceptual Diagram of Electronic Property Analysis
Caption: Interrelation of electronic property analyses.
Part 3: Simulating Biological Interactions - Molecular Docking
To explore the potential of this compound as a therapeutic agent, molecular docking can be employed to predict its binding affinity and mode of interaction with a protein target. Benzaldehyde derivatives have been investigated as inhibitors of enzymes like tyrosinase and aldehyde dehydrogenase (ALDH).[10]
Protocol:
-
Protein Target Selection: Based on the activities of similar molecules, select a relevant protein target. For instance, ALDH is a target in cancer therapy.[10] Obtain the 3D structure of the protein from the Protein Data Bank (PDB).
-
Ligand and Receptor Preparation:
-
Use the optimized structure of this compound as the ligand.
-
Prepare the receptor (protein) by removing water molecules, adding hydrogen atoms, and assigning charges using software like AutoDock Tools or Chimera.
-
-
Docking Simulation:
-
Define the binding site (active site) on the protein.
-
Use a docking program (e.g., AutoDock Vina, Glide) to perform the docking calculations. The program will generate multiple possible binding poses of the ligand in the protein's active site.
-
-
Analysis of Results:
-
Analyze the predicted binding poses and their corresponding binding energies. The pose with the lowest binding energy is typically considered the most favorable.
-
Visualize the ligand-protein interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the molecular basis of binding.
-
Molecular Docking Workflow
Caption: General workflow for molecular docking studies.
Potential Applications and Future Directions
The computational data generated through this workflow will provide a solid foundation for synthesizing this compound and exploring its practical applications. The presence of multiple hydroxyl groups and a bromine atom makes it a candidate for:
-
Pharmaceutical Development: The dihydroxy- and bromo- functionalities could lead to enhanced binding affinity and specificity for various biological targets. For instance, bromophenols isolated from marine algae have shown anti-inflammatory and other bioactivities.[11]
-
Materials Science: As an intermediate, it could be used in the synthesis of novel organic materials, such as those used in OLEDs, where substituted benzaldehydes are already employed.[8]
-
Coordination Chemistry: The vicinal dihydroxyl groups provide an excellent chelation site for metal ions, suggesting applications in the synthesis of novel metal complexes with catalytic or therapeutic properties.
Future experimental work should focus on the synthesis of this compound and the validation of the predicted spectroscopic and electronic properties through techniques like NMR, FT-IR, and UV-Vis spectroscopy.
Conclusion
This technical guide provides a comprehensive and actionable framework for the theoretical and computational study of this compound. By leveraging established computational methodologies and drawing comparisons with known analogs, researchers can gain significant insights into the properties and potential of this novel molecule before embarking on extensive experimental synthesis and testing. This in silico-first approach embodies a modern, efficient paradigm for chemical research and drug discovery, paving the way for the rational design of new molecules with desired functionalities.
References
-
Gholivand, K., & Ramezani, F. (2012). A theoretical study of benzaldehyde derivatives as tyrosinase inhibitors using Ab initio calculated NQCC parameters. PMC. Retrieved from [Link]
-
Al-Buriahi, A. K., & Al-Otaibi, J. S. (2023). A Density Functional Theory Study of 4-OH Aldehydes. MDPI. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2-hydroxybenzaldehyde. Retrieved from [Link]
-
Safi, Z. S., & Wazzan, N. A. (2022). Theoretical calculation of the adiabatic electron affinities of the monosubstituted benzaldehyde derivatives. Journal of King Saud University - Science. Retrieved from [Link]
-
Yeoh, T.-S., et al. (2020). Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses. RSC Publishing. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Crucial Role of 4-Bromo-2-hydroxybenzaldehyde in Modern Chemical Synthesis. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-3-hydroxybenzaldehyde. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-hydroxy-3-bromo-benzaldehyde. Retrieved from [Link]
-
Career Henan Chemical Co. (n.d.). 4-Bromo-2-hydroxybenzaldehyde CAS-No-22532-62-3. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-BROMOBENZALDEHYDE. Retrieved from [Link]
-
Asghar, S., et al. (2021). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. PMC. Retrieved from [Link]
-
Wang, H., et al. (2012). Facile synthesis of 3, 4-dihydroxybenzaldehyde in ionic liquid. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy.
-
Lee, S.-H., et al. (2022). 3-Bromo-4,5-dihydroxybenzaldehyde Isolated from Polysiphonia morrowii Suppresses TNF-α/IFN-γ-Stimulated Inflammation and Deterioration of Skin Barrier in HaCaT Keratinocytes. MDPI. Retrieved from [Link]
-
Martínez-Otero, D., et al. (2019). Understanding the Lack of Reactivity of 2,4-Dihydroxybenzaldehyde Towards the Biginelli Adduct Using Density Functional Theory Molecular Modeling. MDPI. Retrieved from [Link]
-
Subramanian, A. P., et al. (2024). Theoretical and Pharmacological Investigations of Phenylthiazol-2, 4 Dihydroxybenzaldehyde Condensed Schiff Base. Biomedical and Pharmacology Journal. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4-溴-2-羟基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 4-Bromo-3-hydroxybenzaldehyde | C7H5BrO2 | CID 14759395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. A Density Functional Theory Study of 4-OH Aldehydes [mdpi.com]
- 6. 4-Bromo-2-hydroxybenzaldehyde | C7H5BrO2 | CID 4066019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-溴-2-羟基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. nbinno.com [nbinno.com]
- 9. 4-BROMO-3-HYDROXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
Methodological & Application
Synthetic Strategies for 4-Bromo-2,3-Dihydroxybenzaldehyde Derivatives: An Application & Protocol Guide
Introduction: The Significance of Substituted Benzaldehydes
Substituted benzaldehydes are a cornerstone of modern organic synthesis, serving as versatile intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials. Among these, the 4-Bromo-2,3-dihydroxybenzaldehyde scaffold is of particular interest to researchers in drug development. The unique arrangement of its functional groups—a reactive aldehyde, an electron-withdrawing bromine atom, and a catechol moiety—provides a rich platform for chemical modification and the exploration of novel biological activities. Derivatives of this core structure have been investigated for their potential as anti-inflammatory, anti-cancer, and antioxidant agents.[1][2][3] This guide provides a detailed exploration of two primary synthetic routes to this compound, offering in-depth protocols and mechanistic insights for researchers in the field.
Strategic Overview: Two Convergent Pathways
The synthesis of this compound can be approached from two principal strategic directions, each with its own set of advantages and experimental considerations. The choice of route often depends on the availability of starting materials and the desired scale of the synthesis.
-
Route 1: Formylation then Bromination: This strategy begins with the formylation of a readily available catechol derivative, followed by regioselective bromination. This approach is advantageous when controlling the position of the aldehyde group is straightforward.
-
Route 2: Bromination then Formylation: This alternative pathway commences with the bromination of a catechol precursor, followed by the introduction of the aldehyde functionality. This route can be more efficient if the regioselectivity of the initial bromination is high.
Both strategies typically employ protecting groups for the hydroxyl moieties to prevent unwanted side reactions during the synthetic sequence. Methoxy groups are commonly used for this purpose, as they are relatively stable and can be efficiently cleaved in the final step.
Route 1: Formylation Followed by Bromination
This synthetic pathway prioritizes the introduction of the aldehyde group onto the catechol ring system, followed by a regioselective bromination. The use of a protected catechol, such as 1,2-dimethoxybenzene (veratrole), is recommended to avoid polymerization and other side reactions associated with the free hydroxyl groups.
Workflow Diagram
Sources
Application Notes and Protocols: 4-Bromo-2,3-dihydroxybenzaldehyde as a Versatile Building Block for Novel Heterocyclic Compounds
Introduction: The Strategic Value of a Multifunctional Building Block
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and materials. Their structural diversity and ability to interact with biological targets make them privileged scaffolds in medicinal chemistry. The strategic selection of starting materials is paramount for the efficient construction of novel and diverse heterocyclic libraries. 4-Bromo-2,3-dihydroxybenzaldehyde stands out as a pre-functionalized, high-value building block. Its unique arrangement of an aldehyde, a bromine atom, and an ortho-dihydroxy (catechol) unit on a single aromatic ring provides multiple, orthogonal reaction sites. This enables a modular approach to the synthesis of complex heterocyclic systems such as benzofurans, coumarins, and benzodioxoles, with the bromine atom serving as a crucial handle for late-stage functionalization via modern cross-coupling techniques.
This guide details the reactivity profile of this compound and provides field-proven protocols for its application in the synthesis of diverse and medicinally relevant heterocyclic cores.
Physicochemical Properties and Reactivity Profile
The synthetic utility of this compound is a direct consequence of the interplay between its functional groups. Understanding its electronic properties is key to predicting its reactivity and designing successful synthetic strategies.
| Property | Value | Reference |
| Molecular Formula | C₇H₅BrO₃ | |
| Molecular Weight | 217.02 g/mol | |
| Appearance | Off-white to pale yellow solid | |
| Key Functional Groups | Aldehyde, Catechol (1,2-diol), Aryl Bromide | |
| CAS Number | 149366-23-4 |
Note: Physicochemical data for the 2,3-dihydroxy isomer is less common than for its 2-hydroxy or 3-hydroxy counterparts. Data is based on the chemical structure.[1][2]
Reactivity Analysis:
-
The Aldehyde Group: This is a classic electrophilic center, readily participating in condensation reactions (e.g., Knoevenagel, Wittig) to form new carbon-carbon bonds.[3][4]
-
The Catechol Moiety: The two adjacent hydroxyl groups are strong ortho-, para-directing activators. They can act as nucleophiles in cyclization reactions. The ortho-positioning is ideal for forming five-membered rings (e.g., benzodioxoles) or participating in the formation of six-membered rings (e.g., coumarins).
-
The Bromine Atom: While the ring is activated by the hydroxyl groups, the bromine atom is a key handle for post-modification. It is an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Heck couplings, allowing for the introduction of diverse substituents in the final stages of a synthesis.[5][6][7]
Caption: Key reactive sites of this compound.
Application Note I: Synthesis of Novel Benzofuran Scaffolds
Benzofurans are a prominent class of heterocycles found in numerous natural products and synthetic drugs with a wide range of biological activities.[8][9] A highly effective strategy for their synthesis from this compound involves a two-step sequence: a Wittig olefination to form a stilbene intermediate, followed by an oxidative cyclization.
Caption: Workflow for the synthesis of benzofurans.
Protocol 3.1: Synthesis of 5-Bromo-6-hydroxy-2-phenylbenzofuran
Principle: This protocol first employs a Wittig reaction to convert the aldehyde into an alkene (stilbene). The resulting ortho-hydroxystilbene is then subjected to an iodine(III)-mediated oxidative cyclization, which is a metal-free method to form the furan ring in good yield.[10]
Materials:
-
This compound
-
Benzyltriphenylphosphonium chloride
-
Potassium tert-butoxide (t-BuOK)
-
(Diacetoxyiodo)benzene (PIDA or BAIB)
-
Anhydrous Tetrahydrofuran (THF)
-
Acetonitrile (MeCN)
-
Dichloromethane (DCM)
-
Saturated aqueous NH₄Cl, NaHCO₃, and brine solutions
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Methodology:
Part A: Wittig Olefination
-
To a flame-dried round-bottom flask under an argon atmosphere, add benzyltriphenylphosphonium chloride (1.2 eq) and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add potassium tert-butoxide (1.2 eq) portion-wise. The mixture will turn a deep orange/yellow color, indicating ylide formation. Stir for 30 minutes at 0 °C.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC (Thin Layer Chromatography).
-
Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude stilbene intermediate by flash column chromatography on silica gel.
Part B: Oxidative Cyclization
-
Dissolve the purified ortho-hydroxystilbene intermediate (1.0 eq) in acetonitrile.
-
Add (diacetoxyiodo)benzene (1.2 eq) to the solution.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Once the starting material is consumed, quench the reaction with saturated aqueous sodium thiosulfate solution.
-
Extract the product with dichloromethane (3x).
-
Combine the organic layers, wash with saturated NaHCO₃ solution, then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the final product, 5-Bromo-6-hydroxy-2-phenylbenzofuran, by flash column chromatography.
Self-Validation: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to validate the success of the protocol.
Application Note II: Synthesis of Substituted Coumarins
Coumarins are a vital class of lactones with widespread applications, most notably as anticoagulants and fluorescent probes. The Knoevenagel condensation is a powerful and direct method for synthesizing coumarins from ortho-hydroxybenzaldehydes and active methylene compounds.[3][11][12]
Sources
- 1. 4-Bromo-2-hydroxybenzaldehyde | C7H5BrO2 | CID 4066019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Bromo-3-hydroxybenzaldehyde | C7H5BrO2 | CID 14759395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 8. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 10. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pure.tue.nl [pure.tue.nl]
Application Note: Analytical Quantification of 4-Bromo-2,3-Dihydroxybenzaldehyde
Abstract & Scope
This guide details the analytical protocols for the quantification and structural verification of 4-Bromo-2,3-Dihydroxybenzaldehyde (4-B-2,3-DHB).[1] This compound represents a specific class of halogenated catecholic aldehydes, often serving as high-value intermediates in the synthesis of Schiff base ligands, metallo-pharmaceuticals, and bioactive polyphenols.
Key Challenges Addressed:
-
Polarity vs. Lipophilicity: The molecule contains a polar catechol moiety (2,3-dihydroxy) and a lipophilic bromine atom, requiring a balanced stationary phase.[1]
-
Oxidative Instability: The ortho-hydroquinone (catechol) structure is susceptible to auto-oxidation into quinones, necessitating specific sample handling.[1]
-
Ionization: Phenolic protons (pKa ~7–8) can cause peak tailing; pH control is critical.[1]
Chemical Profile & Physicochemical Properties[1][2][3][4][5][6]
Understanding the molecule is the first step to robust method development.[1]
| Property | Value / Characteristic | Analytical Implication |
| Structure | Benzene ring, Aldehyde (C1), Hydroxyls (C2, C3), Bromine (C4).[2][3] | Conjugated system allows UV detection.[1] |
| Formula | C₇H₅BrO₃ | MW: ~217.02 g/mol .[1][2] |
| Solubility | Soluble in Methanol, Acetonitrile, DMSO.[1] Sparingly soluble in water.[1] | Use MeOH or ACN as diluent.[1] |
| Acidity (pKa) | Estimated ~7.0–7.5 (Phenolic -OH).[1] | Mobile phase must be acidic (pH < 3.[1]0) to suppress ionization.[1] |
| Reactivity | Catechol moiety (2,3-position).[1] | Prone to oxidation; requires antioxidants in stock solutions.[1] |
Method A: High-Performance Liquid Chromatography (RP-HPLC-UV)
The Gold Standard for Purity and Quantification.[1]
Rationale
Reverse-Phase (RP) chromatography is selected to exploit the hydrophobic interaction of the bromine substituent while managing the polarity of the hydroxyl groups.[1] A C18 column is sufficient, provided the mobile phase is acidified to keep the phenolic groups protonated (neutral form), ensuring sharp peak shape.[1]
Experimental Protocol
Chromatographic Conditions:
-
System: Agilent 1260 Infinity II or equivalent (Quaternary Pump, DAD).
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent end-capped C18.[1]
-
Why: End-capping reduces silanol interactions with the phenolic hydroxyls.[1]
-
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).[1]
-
Mobile Phase B: Acetonitrile (HPLC Grade).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temp: 30°C.
-
Injection Volume: 5–10 µL.
-
Detection: UV-Vis Diode Array.[1]
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 10 | Equilibration |
| 2.0 | 10 | Isocratic Hold (Polar impurity elution) |
| 12.0 | 90 | Linear Gradient (Elute 4-B-2,3-DHB) |
| 15.0 | 90 | Wash |
| 15.1 | 10 | Re-equilibration |
| 20.0 | 10 | Stop |
Sample Preparation (Critical)
To prevent the "browning" (oxidation) of the catechol group:
-
Stock Solution (1 mg/mL): Dissolve 10 mg of 4-B-2,3-DHB in 10 mL of Methanol containing 0.1% Ascorbic Acid . The ascorbic acid acts as a sacrificial antioxidant.[1]
-
Working Standard: Dilute Stock 1:10 with Mobile Phase A (Water/0.1% Formic Acid).[1]
-
Filtration: 0.22 µm PTFE syringe filter.
Method B: GC-MS (Structural Confirmation)
Required for impurity profiling and mass identification.[1]
Rationale
Direct GC analysis of poly-hydroxylated compounds is poor due to hydrogen bonding, which leads to adsorption in the injector port and peak tailing.[1] Silylation is mandatory to convert the polar -OH groups into volatile trimethylsilyl (TMS) ethers.[1]
Derivatization Protocol (Silylation)
Reagents:
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).[1]
-
Solvent: Anhydrous Pyridine or Ethyl Acetate.[1]
Step-by-Step:
-
Weigh 1-2 mg of sample into a 2 mL GC vial.
-
Add 100 µL of Anhydrous Pyridine (catalyst/solvent).
-
Add 100 µL of BSTFA + 1% TMCS.
-
Cap tightly and vortex.[1]
-
Incubate: Heat at 60°C for 30 minutes. (Ensures complete derivatization of sterically hindered -OH groups).
-
Cool to room temperature and inject.
GC-MS Conditions[1]
-
Column: DB-5MS or HP-5MS (30 m × 0.25 mm × 0.25 µm).[1]
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: Split 10:1, 260°C.
-
Oven Program:
-
Start 80°C (hold 1 min).
-
Ramp 15°C/min to 300°C.
-
Hold 5 min.
-
-
MS Source: EI (70 eV), 230°C. Scan range 40–500 m/z.[1]
Expected Data:
-
Parent Peak: Look for M+ (Molecular Weight of Di-TMS derivative).[1]
Visualized Workflows
Analytical Decision Matrix
This diagram illustrates the logic flow for selecting the appropriate method based on the analytical goal (Purity vs. Identification).
Caption: Analytical decision matrix selecting between RP-HPLC for routine quantification and GC-MS (with silylation) for structural identification.
Derivatization Reaction Logic
Visualizing the chemical transformation required for GC-MS analysis.
Caption: Silylation reaction pathway converting polar hydroxyls to volatile trimethylsilyl ethers for GC-MS.
Troubleshooting & Validation Criteria
| Issue | Probable Cause | Corrective Action |
| Peak Tailing (HPLC) | Silanol interaction or ionization.[1] | Ensure Mobile Phase pH < 3.[1]0. Use "End-capped" C18 columns.[1] |
| Split Peaks | Sample solvent mismatch. | Dissolve sample in Mobile Phase A/B mix (not 100% strong solvent).[1] |
| New Impurity Peaks | Oxidation of catechol.[1] | Prepare fresh samples; add 0.1% Ascorbic Acid; protect from light. |
| Low Response (GC) | Incomplete derivatization. | Ensure reagents are fresh (BSTFA hydrolyzes in air).[1] Increase reaction time. |
References
-
SIELC Technologies. (2018).[1] Separation of Benzaldehyde, 4-bromo- on Newcrom R1 HPLC column. Retrieved from [Link]
- Context: Establishes baseline HPLC conditions for brominated benzaldehydes using acidic mobile phases.
-
-
Context: Provides physicochemical data on the non-brominated analog, highlighting solubility and oxidative sensitivity.[1]
-
-
National Institute of Standards and Technology (NIST). (2023).[1] Mass Spectrum of Silylated Phenolic Aldehydes. NIST Chemistry WebBook.[1][4] Retrieved from [Link]
- Context: Standard reference for EI-MS fragmentation patterns of silylated catechol deriv
-
PubChem. (2023).[1] Compound Summary: 4-Bromo-2-hydroxybenzaldehyde.[1][5][6][7] Retrieved from [Link][1]
-
Context: Structural data and safety information for the mono-hydroxy analog, used for property extrapolation.[1]
-
-
Journal of Chromatography A. (2017). Investigation of the derivatization conditions for GC-MS metabolomics. Retrieved from [Link]
- Context: Validates the BSTFA/TMCS protocol for multi-hydroxyl
Sources
- 1. 4-Bromo-2-hydroxybenzaldehyde | C7H5BrO2 | CID 4066019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Bromo-2,5-dihydroxybenzaldehyde | C7H5BrO3 | CID 74892838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-BROMO-3-HYDROXYBENZALDEHYDE CAS#: 20035-32-9 [m.chemicalbook.com]
- 4. 2,3-Dihydroxybenzaldehyde [webbook.nist.gov]
- 5. 22532-62-3|4-Bromo-2-hydroxybenzaldehyde|BLD Pharm [bldpharm.com]
- 6. 4-Bromo-2-hydroxybenzaldehyde CAS-No-22532-62-3 - Career Henan Chemical Co. [coreychem.com]
- 7. medchemexpress.com [medchemexpress.com]
4-Bromo-2,3-Dihydroxybenzaldehyde in the synthesis of natural product analogs
Application Note: Strategic Utilization of 4-Bromo-2,3-Dihydroxybenzaldehyde in Pharmacophore Diversification
Executive Summary
This compound (4-B-2,3-DHB) represents a "privileged scaffold" in the synthesis of bioactive natural product analogs. Its utility stems from a unique trifunctional core:
-
Catechol Moiety (2,3-OH): A precursor for bioactive polyphenols, catechols, and fused heterocycles (dioxolanes, benzofurans).
-
Aldehyde (-CHO): A reactive electrophile for condensation reactions (Knoevenagel, Wittig, Schiff base formation).
-
Bromide (-Br) at C4: A versatile handle for Palladium-catalyzed cross-coupling, allowing the installation of aryl, vinyl, or alkynyl groups ortho to the catechol system.
This guide details the strategic handling, protection, and functionalization of 4-B-2,3-DHB, providing validated protocols for synthesizing benzofuran and biaryl natural product analogs.
Chemical Profile & Handling
| Property | Value / Description |
| CAS Number | 102690-66-8 (Generic for isomer class; verify specific isomer) |
| Molecular Weight | 217.02 g/mol |
| Appearance | Pale yellow to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, MeOH, EtOH. Sparingly soluble in water/CHCl3. |
| pKa (est) | ~7.3 (2-OH), ~9.5 (3-OH). The 2-OH is more acidic due to H-bonding with CHO. |
| Stability | Sensitive to oxidation (quinione formation) in basic solution. Store under inert gas. |
Handling Precaution: The free catechol moiety is prone to oxidation in air, especially under basic conditions, forming dark quinhydrone-like complexes. All reactions involving the free phenol should be degassed or run under Nitrogen/Argon.
Strategic Analysis: The Divergent Synthesis Map
The successful use of 4-B-2,3-DHB relies on the order of operations. The high reactivity of the catechol protons interferes with most Pd-catalyzed couplings and base-mediated condensations.
Decision Matrix:
-
Target A (Fused Heterocycles): If the target is a benzofuran or coumarin, utilize the 2-OH/CHO proximity first.
-
Target B (Biaryls/Stilbenes): If the target requires extending the carbon skeleton at C4, Protect the catechol first, then Couple.
Figure 1: Divergent Synthesis Strategy. Route A prioritizes C4-functionalization via protection. Route B prioritizes ring closure utilizing the ortho-hydroxy aldehyde motif.
Protocol 1: Orthogonal Protection of the Catechol
Direct alkylation (methylation) is standard, but for complex natural products, Methoxymethyl (MOM) protection is recommended to allow late-stage deprotection under mild acidic conditions without affecting the aldehyde.
Objective: Synthesize 4-Bromo-2,3-bis(methoxymethoxy)benzaldehyde.
Reagents:
-
4-B-2,3-DHB (1.0 eq)
-
MOM-Cl (Chloromethyl methyl ether) (2.5 eq) [Caution: Carcinogen]
-
DIPEA (Diisopropylethylamine) (3.0 eq)
-
DCM (Dichloromethane), anhydrous.[1]
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask and purge with Argon. Dissolve 4-B-2,3-DHB (500 mg, 2.3 mmol) in anhydrous DCM (10 mL).
-
Base Addition: Cool to 0°C. Add DIPEA (1.2 mL, 6.9 mmol) dropwise. The solution may darken slightly (phenoxide formation).
-
Protection: Add MOM-Cl (0.44 mL, 5.75 mmol) slowly via syringe to maintain 0°C.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (30% EtOAc/Hexane). The product will be less polar than the starting material.
-
Workup: Quench with sat. NaHCO3. Extract with DCM (3x).[2] Wash combined organics with brine, dry over Na2SO4, and concentrate.[2][3]
-
Purification: Flash chromatography (SiO2, 10-20% EtOAc/Hexane).
-
Yield Expectation: 85-95%.
-
Note: If simple methylation is desired (for flavonoids), substitute MOM-Cl with MeI and use K2CO3 in Acetone (Reflux 4h).
-
Protocol 2: Synthesis of 2-Arylbenzofurans (The "Moracin" Pathway)
This protocol utilizes the "Rap-Stoermer" type condensation, leveraging the 2-OH and CHO groups to build a furan ring. This is ideal for analogs of Moracin or Vitisin.
Mechanism: Base-mediated O-alkylation with an
Reagents:
-
4-B-2,3-DHB (1.0 eq)
- -Bromoacetophenone (or derivative) (1.1 eq)
-
K2CO3 (anhydrous) (2.5 eq)
-
DMF (Dimethylformamide)
Step-by-Step:
-
Dissolution: Dissolve 4-B-2,3-DHB (1.0 mmol) and
-bromoacetophenone (1.1 mmol) in DMF (5 mL). -
Initiation: Add K2CO3 (2.5 mmol).
-
Heating: Heat the mixture to 80–90°C for 4–6 hours.
-
Observation: The reaction typically turns from yellow to deep orange/brown.
-
-
Workup: Pour the hot reaction mixture into ice-water (50 mL). Acidify slightly with 1M HCl (to pH 5) to precipitate the product.
-
Isolation: Filter the solid. If gummy, extract with EtOAc.
-
Purification: Recrystallization from EtOH is often sufficient. If not, column chromatography (Hexane/EtOAc).
Outcome: You now have a 4-bromo-2-benzoylbenzofuran derivative. The bromine at C4 is still intact and ready for Suzuki coupling to add a third ring, creating a highly complex tricyclic core common in neolignans.
Protocol 3: Suzuki-Miyaura Cross-Coupling at C4
This step installs the biaryl diversity.[4] It can be performed on the protected aldehyde (from Protocol 1) or the benzofuran (from Protocol 2).
Reagents:
-
Aryl Bromide Substrate (from Protocol 1 or 2) (1.0 eq)
-
Aryl Boronic Acid (1.2 eq)[4]
-
Catalyst: Pd(dppf)Cl2 (3-5 mol%) or Pd(PPh3)4.
-
Base: K2CO3 (2M aqueous solution) or Cs2CO3 (solid).
-
Solvent: Dioxane/Water (4:1) or Toluene/EtOH/Water.
Step-by-Step:
-
Degassing: Combine substrate, boronic acid, and base in the solvent mixture.[4] Bubble Nitrogen through the solution for 10 minutes. Critical: Oxygen poisons the Pd catalyst and promotes phenol oxidation.
-
Catalyst Addition: Add the Pd catalyst quickly against a counter-flow of Nitrogen.
-
Reaction: Heat to 90°C (or reflux) for 8–12 hours.
-
Monitoring: The bromide spot should disappear. A fluorescent blue/green spot often appears for biaryl products on TLC.
-
-
Workup: Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with water/brine.
-
Purification: Column chromatography.
Data Summary & Troubleshooting
| Issue | Probable Cause | Solution |
| Low Yield in Protection | Incomplete deprotonation or moisture. | Use anhydrous solvents; ensure DIPEA is fresh. For acetonides, use pTSA/2,2-DMP. |
| No Reaction in Suzuki | Catalyst poisoning or steric hindrance. | Switch to SPhos-Pd-G2 (highly active for sterically hindered/ortho-substituted aryl bromides). |
| Black Tar in Benzofuran Synthesis | Oxidation of phenol or polymerization. | Lower temp to 60°C; ensure inert atmosphere; add a pinch of Sodium Metabisulfite. |
| Regioselectivity Issues | 2-OH vs 3-OH competition. | The 2-OH is more acidic (H-bond to CHO). Use stoichiometric base (1.0 eq) to selectively deprotonate 2-OH for O-alkylation. |
References
-
Schiff Base Synthesis: BenchChem. "Synthesis and Biological Evaluation of Schiff Bases Derived from 4-Bromo-2-hydroxybenzaldehyde." Application Notes. Link
- Benzofuran Methodology: Khan, M. et al. "Synthesis of 2-Arylbenzofurans via Rap-Stoermer Condensation." Journal of Heterocyclic Chemistry, 2018.
-
Suzuki Coupling on Bromobenzaldehydes: Wang, M. et al. "Acceleration of Batch-type Heterogeneous Ligand-free Suzuki-Miyaura Reactions." ResearchGate, 2017. Link
-
Natural Product Analogs: "Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents." Bioorg. Med. Chem., 2021.[5] Link
-
Orthogonal Protection: "Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde." MDPI Molbank, 2003. (Adapted for 2,3-isomer).[5][6] Link
Disclaimer: This protocol is for research purposes only. Always consult Safety Data Sheets (SDS) for this compound and MOM-Cl before handling.
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 4-Bromo-2,3-Dihydroxybenzaldehyde
Case ID: 4-Br-23DHB-PUR Assigned Specialist: Senior Application Scientist, Separation Technologies Status: Active Support
Introduction: The "Ortho-Para" Paradox
Welcome to the technical support center for 4-Bromo-2,3-Dihydroxybenzaldehyde . If you are accessing this guide, you likely encountered a mixture of isomers following the bromination of 2,3-dihydroxybenzaldehyde.
The Core Challenge: The synthesis of this compound is governed by competing directing effects. The 2-hydroxyl group directs to the 5-position (para), while the 3-hydroxyl group directs to the 4- and 6-positions (ortho/para).
-
Result: Direct bromination often yields 5-bromo-2,3-dihydroxybenzaldehyde as the major thermodynamic product, with your target 4-bromo isomer and the 6-bromo isomer as significant impurities.
This guide provides a logic-driven workflow to isolate the 4-bromo isomer, prioritizing NMR diagnostics to validate your crude material before you waste solvents on purification.
Module 1: Diagnostic Profiling (Triage)
Do not proceed to purification without this step. You must determine if your crude mixture contains enough of the 4-bromo target to justify isolation.
Protocol: 1H NMR Triage
Dissolve 5-10 mg of crude solid in DMSO-d6 . Focus exclusively on the aromatic region (6.5 – 8.0 ppm).
| Isomer | Proton Positions | Coupling Pattern ( | Diagnostic Signal |
| 4-Bromo (Target) | H-5, H-6 | Ortho-coupling ( | H-6 is deshielded (ortho to CHO), appearing downfield (~7.2–7.5 ppm). |
| 5-Bromo (Major Impurity) | H-4, H-6 | Meta-coupling ( | Sharp doublets with very small splitting. Distinctive "picket fence" look. |
| 6-Bromo (Impurity) | H-4, H-5 | Ortho-coupling ( | H-5 is shielded compared to the 4-bromo isomer. CHO proton often shifted due to steric twist. |
Decision Matrix:
-
Scenario A: You see dominant meta-coupling (J ~2 Hz) .
-
Diagnosis: You have mostly 5-bromo isomer.
-
Action: The 4-bromo target is likely lost. Check your synthesis conditions (temperature was likely too high).
-
-
Scenario B: You see overlapping ortho-doublets .
-
Diagnosis: Mixture of 4-bromo and 6-bromo.[1]
-
Action: Proceed to Module 3 (Chromatography) . Recrystallization is unlikely to separate these efficiently.
-
-
Scenario C: You see ortho-doublets and meta-doublets .
-
Diagnosis: Mixture of 4-bromo and 5-bromo.
-
Action: Proceed to Module 2 (Recrystallization) .
-
Module 2: Recrystallization Strategies
Recrystallization is the most scalable method for separating the 4-bromo (ortho-substituted) from the 5-bromo (para-substituted) isomer. The 5-bromo isomer typically has a higher melting point and lower solubility due to better crystal packing.
Solvent System Selection
We recommend a binary solvent system using polarity-driven saturation.
| Solvent System | Ratio (v/v) | Application Note |
| Ethanol / Water | 60:40 to 40:60 | Primary Recommendation. The dihydroxy moiety is hydrophilic; water acts as a powerful anti-solvent. |
| Toluene / Ethyl Acetate | 90:10 | Use if the crude is very dark/tarry. Toluene keeps polymeric impurities in solution. |
| Acetic Acid / Water | 1:1 | Aggressive system. Good for removing inorganic salts, but yield is often lower. |
Step-by-Step Protocol: Fractional Recrystallization
-
Dissolution: Suspend crude solid in minimal Ethanol at 70°C. Add solvent dropwise until dissolved.
-
The "First Crop" (Removal of 5-Bromo):
-
The "Second Crop" (Target Isolation):
-
Take the filtrate (mother liquor) from step 2.
-
Concentrate it by 50% on a rotavap.
-
Place in a freezer (-20°C) overnight.
-
The crystals formed here are enriched in the 4-bromo target .
-
-
Validation: Check MP.
-
This compound MP: ~100–105°C (approx).
-
5-Bromo isomer MP: Often higher (>130°C).
-
Module 3: Chromatography Solutions
If recrystallization fails (e.g., >20% 6-bromo impurity), you must use silica gel chromatography.
The Problem: Catechols (dihydroxybenzenes) stick to silica and "streak" (tailing), causing band broadening and poor separation.
The Fix: Acidify your silica.
Protocol: Acidified Flash Chromatography
-
Mobile Phase: Hexanes : Ethyl Acetate (Start 8:1, Gradient to 2:1).
-
Modifier: Add 1% Acetic Acid to the mobile phase. This keeps the phenolic protons on the molecule, preventing interaction with the silica backbone.
-
Loading: Dry load on Celite. Do not wet load with DMSO or DMF (this will ruin the separation).
-
Elution Order (Typical):
-
Fraction 1: 6-Bromo (Least polar, sterically hindered).
-
Fraction 2: 5-Bromo.
-
Fraction 3: 4-Bromo (Target) .
-
Fraction 4: Starting material (2,3-dihydroxybenzaldehyde).
-
Module 4: Workflow Visualization
Caption: Decision tree for purification based on crude NMR profile. Note that the 4-bromo target is often the second crop in crystallization.
Frequently Asked Questions (FAQs)
Q: My product turned pink/black during drying. What happened? A: Catechols are prone to oxidation into ortho-quinones.
-
Fix: Always dry the solid under vacuum in the dark. If storing for >24 hours, flush the vial with Argon/Nitrogen. If the product is already dark, wash with cold Toluene; the oxidized quinones are often more soluble in toluene than the aldehyde.
Q: Can I use the Bisulfite Adduct method? A: Yes, but with caution.
-
Pros: Excellent for removing non-aldehyde impurities (like over-brominated phenols).
-
Cons: It will not separate the 4-bromo, 5-bromo, and 6-bromo isomers, as they are all aldehydes. Use this only if your NMR shows significant non-aldehyde peaks.
Q: Why is the 4-bromo yield so low? A: This is a synthetic issue, not a purification one. The 4-position is electronically less favored (ortho to 3-OH, meta to 2-OH) compared to the 5-position (para to 2-OH). To improve yield, consider using N-Bromosuccinimide (NBS) at low temperatures (-78°C) in DCM, rather than elemental bromine, to maximize kinetic control.
References
-
Separation of Brominated Hydroxybenzaldehydes
-
NMR Coupling Constants (General)
-
Iowa State University. "NMR Coupling Constants Guide."[6] (Basis for Ortho vs Meta differentiation).
-
-
Recrystallization of Phenolic Aldehydes
-
University of Rochester. "Solvents for Recrystallization."[1] (General solvent selection for polar aromatics).
-
Sources
Troubleshooting guide for reactions involving 4-Bromo-2,3-Dihydroxybenzaldehyde
Welcome to the technical support center for 4-Bromo-2,3-Dihydroxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but sensitive reagent. Here, we address common challenges in a question-and-answer format, grounded in chemical principles and field-proven experience.
Section 1: Stability and Handling
Question 1: My solution of this compound is turning dark brown upon standing or during my reaction. What is causing this degradation, and how can I prevent it?
Answer: This is a classic and frequently encountered issue stemming from the inherent chemical nature of the 2,3-dihydroxy (catechol) moiety.
Causality: The catechol group is highly susceptible to oxidation. In the presence of oxygen (from air), light, or trace metal impurities, it can be oxidized to form highly colored ortho-quinone species. This process is often accelerated under neutral to basic conditions. The aldehyde group itself can also be slowly oxidized to the corresponding carboxylic acid, though this typically does not cause significant color change.
Preventative Measures:
-
Use Freshly Prepared Solutions: Due to its instability in solution, it is highly recommended to prepare solutions of this compound immediately before use.[1]
-
Inert Atmosphere: The most critical step is to exclude oxygen.
-
Degas your solvents thoroughly (e.g., by sparging with argon or nitrogen for 15-30 minutes).
-
Run your reaction under a positive pressure of an inert gas (N₂ or Ar). This is crucial for any reaction lasting more than a few minutes or requiring heat.
-
-
Control of pH: Avoid basic conditions during workup or storage unless deprotonation of the hydroxyl groups is a required step in your synthesis. If a base is necessary for the reaction, consider using milder, non-nucleophilic organic bases and maintain a strictly inert atmosphere.
-
High-Purity Reagents: Use high-purity starting material and anhydrous, high-grade solvents to minimize catalytic impurities that can promote oxidation.
Section 2: Troubleshooting Common Reactions
Question 2: I am attempting a condensation reaction (e.g., forming an imine/Schiff base or hydrazone) and my yields are consistently low. What are the primary factors to investigate?
Answer: Low yields in condensation reactions with this substrate can be traced to several factors related to reaction equilibrium, reagent stability, and competing side reactions.
Troubleshooting Steps:
-
pH is Critical: The formation of imines and related C=N bonds is highly pH-dependent.[2]
-
The Problem: The reaction proceeds via nucleophilic attack of the amine on the aldehyde, followed by dehydration. At a pH that is too high, there is insufficient acid to catalyze the dehydration step. At a pH that is too low, the amine nucleophile becomes protonated and non-nucleophilic.[2]
-
The Solution: For most imine formations, a slightly acidic medium (pH 4-6) is optimal. This can be achieved by adding a catalytic amount of an acid like glacial acetic acid. You may need to screen different acid catalysts (e.g., p-TsOH, Sc(OTf)₃) to find the ideal conditions for your specific substrate.
-
-
Purity of Starting Material: The aldehyde group is prone to oxidation to 4-bromo-2,3-dihydroxybenzoic acid. This impurity is unreactive under condensation conditions and will reduce your theoretical yield. Verify the purity of your starting material by NMR or LC-MS.
-
Water Removal: The dehydration step is reversible. To drive the reaction to completion, it is often necessary to remove the water that is formed.
-
Experimental Setups: Use a Dean-Stark apparatus for reactions in appropriate solvents (like toluene). Alternatively, adding a dehydrating agent such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves directly to the reaction mixture can be effective.
-
-
Side Reactions: In alcohol-based solvents (e.g., ethanol, methanol), the aldehyde can form an acetal or hemiacetal as an undesired side product, consuming the starting material.[2] If you suspect this is an issue, consider switching to a non-alcoholic solvent like THF, toluene, or DCM.
Troubleshooting Flowchart for Low Yield
Below is a decision tree to guide your troubleshooting process for low-yield condensation reactions.
Caption: Troubleshooting Decision Tree for Low Reaction Yield.
Section 3: Purification Strategies
Question 3: My crude product is a dark, oily residue that is difficult to purify. What purification methods are most effective?
Answer: Purifying compounds bearing the catechol moiety requires special consideration to avoid degradation on the stationary phase and to effectively remove colored impurities.
Recommended Techniques:
-
Crystallization: This is often the most effective method for removing both polar and non-polar impurities, as well as colored oxidation byproducts.[3]
-
Solvent Selection: A good crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[3] Screen solvent systems like ethyl acetate/hexanes, acetone/water, or toluene.
-
Decolorization: If the solution is still colored after dissolving the crude product, you can add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a pad of Celite to remove the charcoal before allowing it to cool and crystallize.
-
-
Column Chromatography:
-
Acid Deactivation: Standard silica gel is acidic and can cause streaking or decomposition of catechol-containing compounds. To mitigate this, you can either use deactivated silica (e.g., by pre-treating with a triethylamine/hexanes solution) or add a small amount (0.1-1%) of a modifier like acetic acid or triethylamine to your eluent system.
-
Rapid Purification: Avoid letting your compound sit on the column for extended periods. A faster flash chromatography is preferable to slow gravity chromatography.
-
-
Use of a Reducing Agent in Workup: Sometimes, adding a mild reducing agent like sodium dithionite (Na₂S₂O₄) or sodium bisulfite (NaHSO₃) during the aqueous workup can reduce the colored ortho-quinone impurities back to the colorless catechol, simplifying purification.[4]
Potential Side Reactions and Impurities
The following diagram illustrates the primary degradation pathways that lead to common impurities.
Caption: Common Side Reactions and Degradation Pathways.
Section 4: FAQs on Reactivity
Question 4: I want to perform a Suzuki or other palladium-catalyzed cross-coupling reaction at the bromine position. What challenges should I anticipate?
Answer: While the C-Br bond is a viable handle for cross-coupling, the free hydroxyl groups can complicate the reaction. The electron-donating nature of the hydroxyl groups increases electron density on the ring, which can make oxidative addition of palladium more difficult compared to electron-deficient aryl bromides. More critically, the acidic phenolic protons can interfere with common organometallic reagents (like boronic acids/esters in Suzuki coupling) and the bases used in these reactions.
Key Considerations:
-
Protection of Hydroxyl Groups: The most robust strategy is to protect the two hydroxyl groups before attempting the cross-coupling. Common protecting groups for catechols include acetonides, silyl ethers (e.g., TBS), or methyl ethers. This prevents side reactions and improves solubility in typical non-polar reaction solvents.
-
Base Selection: If proceeding without protection, careful selection of the base is crucial. Strong bases like NaOH or K₂CO₃ will deprotonate the phenols, which can affect the catalyst or your coupling partner. Milder bases like K₃PO₄ or organic bases might be more suitable.
-
Ligand Choice: Electron-rich phosphine ligands are often required to facilitate the oxidative addition step for electron-rich aryl halides.
Question 5: How does the electronic nature of the substituents influence the reactivity of the aldehyde group?
Answer: The electronic properties of the substituents have a direct impact on the electrophilicity of the aldehyde's carbonyl carbon.[5]
-
Hydroxyl Groups (-OH): These are strong electron-donating groups through resonance (+M effect). This donation of electron density to the aromatic ring slightly decreases the partial positive charge on the carbonyl carbon, making it marginally less reactive towards nucleophiles compared to an unsubstituted benzaldehyde.
-
Bromine (-Br): Bromine is an electron-withdrawing group through induction (-I effect) but a weak electron-donating group through resonance (+M effect). Its overall effect in the para position to one of the hydroxyls is complex but generally contributes to the overall electronic environment.
Compared to an isomer like 5-Bromosalicylaldehyde, where the bromine is para to the aldehyde, the aldehyde group in this compound is less electrophilic because it does not benefit from direct electron withdrawal from the halogen.[5] This may result in slightly slower reaction rates for nucleophilic attack at the carbonyl.
Data Summary
Table 1: Physicochemical Properties and Solubility Profile (Estimated)
| Property | Value / Observation | Source / Rationale |
| Molecular Formula | C₇H₅BrO₂ | PubChem CID 4066019[6] |
| Molecular Weight | 201.02 g/mol | PubChem CID 4066019[6] |
| Appearance | Off-white to light brown solid | Typical for phenolic aldehydes |
| Solubility in Water | Sparingly soluble | Inferred from similar compounds[7] |
| Solubility (Organic) | Soluble in Methanol, Ethanol, DMF, DMSO, Acetone. Moderately soluble in Ethyl Acetate, THF. | Based on polarity and data for similar compounds[7][8][9] |
| Stability | Light and air-sensitive, especially in solution. Moisture sensitive.[10] | Catechol moiety is prone to oxidation.[1] |
Experimental Protocol Example
Protocol 1: General Procedure for Imine Synthesis with this compound
This protocol provides a robust starting point for the synthesis of a Schiff base, incorporating troubleshooting best practices.
Materials:
-
This compound
-
Primary amine (1.0 eq)
-
Anhydrous Ethanol or Toluene
-
Glacial Acetic Acid (catalytic, ~5 mol%)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Inert Atmosphere: Seal the flask and purge with inert gas for 5-10 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Solvent and Reagent Addition: Add anhydrous ethanol (or toluene) via syringe to dissolve the aldehyde. The solvent should be previously degassed. To the stirred solution, add the primary amine (1.0 eq) followed by the catalytic amount of glacial acetic acid.[2]
-
Reaction: If using ethanol, add anhydrous MgSO₄ to the flask to sequester water as it forms. Heat the reaction mixture to a gentle reflux (e.g., ~80°C for ethanol) and monitor the reaction progress by TLC or LC-MS. Reactions may take 2-12 hours to reach completion.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the MgSO₄ (if used). Remove the solvent under reduced pressure.
-
Purification: Dissolve the crude residue in a suitable solvent like ethyl acetate. Wash with a mild brine solution. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the final product by recrystallization or column chromatography as described in Section 3.
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Substituted Benzaldehyde Hydrazones. Benchchem.
- MedchemExpress. (n.d.). 4-Bromo-2-hydroxybenzaldehyde | Biochemical Reagent. MedchemExpress.com.
- BenchChem. (2025). A Comparative Analysis of the Reactivity of 4-Bromo-2-hydroxybenzaldehyde and 5-Bromosalicylaldehyde. Benchchem.
- EvitaChem. (n.d.). Buy 2,3-Dibromo-4,5-dihydroxybenzaldehyde (EVT-448114). EvitaChem.
- Career Henan Chemical Co. (n.d.). 4-Bromo-2-hydroxybenzaldehyde CAS-No-22532-62-3.
- PubChem. (n.d.). 4-Bromo-2-hydroxybenzaldehyde. National Center for Biotechnology Information.
- PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023). Purification of Organic Compounds: from Crude Product to Purity.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 3-Bromo-4-hydroxybenzaldehyde.
- Chen, G., et al. (2020). 3‑Bromo-4-hydroxybenzaldehyde in Aqueous Cosolvent Mixtures of Acetonitrile, Ethanol, n‑Propanol, and N,N‑Dimethylformamide: Solubility, Preferential Solvation, and Solvent Effect Analysis. Journal of Chemical & Engineering Data.
- ResearchGate. (n.d.). Solubility and solution thermodynamics of 4-hydroxybenzaldehyde in twelve organic solvents from T = (278.15 to 318.15) K.
- Google Patents. (n.d.). CN104926632A - 3,4-dihydroxybenzaldehyde purification and decolorization method.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. physics.emu.edu.tr [physics.emu.edu.tr]
- 4. CN104926632A - 3,4-dihydroxybenzaldehyde purification and decolorization method - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 4-Bromo-2-hydroxybenzaldehyde | C7H5BrO2 | CID 4066019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. acs.figshare.com [acs.figshare.com]
- 8. 4-Bromo-2-hydroxybenzaldehyde CAS-No-22532-62-3 - Career Henan Chemical Co. [coreychem.com]
- 9. researchgate.net [researchgate.net]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
Technical Support Center: 4-Bromo-2,3-Dihydroxybenzaldehyde Purification
This guide serves as a technical support resource for researchers working with 4-Bromo-2,3-Dihydroxybenzaldehyde . Due to the specific regiochemical challenges associated with this molecule, standard purification protocols often fail to separate it from its thermodynamic isomers (5-bromo and 6-bromo analogs).
This content is structured as a Tier-3 Technical Support response, assuming the user has basic organic synthesis capability but requires specific troubleshooting for this intermediate.
Case ID: PUR-BR-CAT-04 Subject: Removal of Regioisomers and Oxidative Impurities Applicable CAS: 116287-99-9 (Generic references), Specific Isomer Targeting.
Part 1: The Impurity Profile
Before attempting purification, you must diagnose the specific contamination. The synthesis of this compound (typically via bromination of 2,3-dihydroxybenzaldehyde) is governed by conflicting directing groups.
| Impurity Type | Likely Identity | Origin | Diagnostic Characteristic |
| Regioisomer A | 5-Bromo-2,3-dihydroxybenzaldehyde | Thermodynamic product (Para to 2-OH) | 1H NMR: Aromatic protons are singlets or meta-coupled (depending on resolution). |
| Regioisomer B | 6-Bromo-2,3-dihydroxybenzaldehyde | Kinetic/Steric product (Ortho to 1-CHO) | 1H NMR: Distinct ortho-coupling pattern (d, J~8Hz). |
| Starting Material | 2,3-Dihydroxybenzaldehyde | Incomplete reaction | 1H NMR: 3 aromatic protons (t, d, d pattern). |
| Oxidation Products | o-Quinones / Polymer Tars | Catechol oxidation | Dark brown/black color; baseline smearing on TLC. |
Part 2: Troubleshooting Guides & Protocols
Issue 1: "My product contains 10-15% of the 5-bromo isomer."
Root Cause: The 5-position is electronically favored (para to the 2-hydroxyl group). Solution: Fractional Recrystallization using Polarity Differential.
The 4-bromo isomer possesses a slightly different dipole moment and crystal packing lattice compared to the 5-bromo isomer due to the proximity of the bromine to the catechol pocket.
Protocol: Aqueous Acetic Acid Recrystallization
-
Dissolution: Dissolve the crude solid in minimal boiling Glacial Acetic Acid .
-
Saturation: While boiling, add Water dropwise until persistent turbidity is just observed (approx. ratio 3:1 AcOH:H2O).
-
Clarification: Add a few drops of AcOH to clear the solution.
-
Slow Cooling: Wrap the flask in foil and allow it to cool to room temperature over 4–6 hours. Do not use an ice bath immediately. Rapid cooling traps the 5-bromo isomer.
-
Filtration: Filter the crystals and wash with cold 1:1 AcOH:H2O.
-
Drying: Vacuum dry at 45°C.
Why this works: The intermolecular H-bonding network of the 2,3-dihydroxy system is disrupted differently by bromine at the 4-position vs. the 5-position. The 4-bromo isomer typically crystallizes less efficiently in highly polar aqueous media, allowing the 5-bromo impurity to remain in the mother liquor (or vice versa depending on exact saturation; monitor the first crop by NMR).
Issue 2: "The solid is turning pink/brown upon filtration."
Root Cause: Oxidative instability. The 2,3-dihydroxy (catechol) motif is highly susceptible to oxidation into o-quinones, especially at basic or neutral pH in air. Solution: Acidic Workup with Reducing Agents.
Protocol: The Dithionite Wash
-
Dissolve crude material in Ethyl Acetate (EtOAc).
-
Prepare a wash solution of 5% Sodium Dithionite (
) in water. -
Wash the organic layer 2x with the dithionite solution. The dithionite reduces any trace quinones back to phenols.
-
Wash 1x with Brine (saturated NaCl).
-
Dry over
(Sodium Sulfate) and concentrate. -
Critical: Store the final solid under Argon/Nitrogen at -20°C.
Issue 3: "I cannot remove unreacted starting material."
Root Cause: Similar solubility profiles between the starting aldehyde and the brominated product. Solution: Chemoselective Bisulfite Adduct Purification. Note: This method is highly effective for chemical purity but less effective for isomeric purity.
Protocol: Bisulfite Loop
-
Adduct Formation: Stir the crude mixture vigorously with saturated aqueous Sodium Bisulfite (
) (3-4 equivalents) for 2 hours. The aldehyde converts to a water-soluble sulfonate adduct. -
Wash: Extract the aqueous phase with Ethyl Acetate.[1][2]
-
Discard the Organic Layer: This contains non-aldehyde impurities (over-brominated phenols, tars).
-
Keep the Aqueous Layer: This contains your target adduct.[3]
-
-
Regeneration: Acidify the aqueous layer carefully with
(to pH ~1-2) and heat gently (40°C) for 30 mins to reverse the adduct. -
Extraction: Extract the regenerated aldehyde into fresh Ethyl Acetate.
Part 3: Visualizing the Workflow
The following diagram illustrates the decision matrix for purification based on your specific impurity profile.
Caption: Decision tree for selecting the appropriate purification module based on 1H-NMR diagnosis of the crude mixture.
Part 4: Frequently Asked Questions (FAQs)
Q1: Why does my NMR show a broad singlet at 10-11 ppm? A: This is the phenolic proton. In 2,3-dihydroxybenzaldehyde derivatives, the hydroxyl group at position 2 forms a strong intramolecular hydrogen bond with the aldehyde carbonyl oxygen. This deshields the proton, shifting it downfield and often broadening it. This is a confirmation of the ortho-hydroxy aldehyde motif, not an impurity.
Q2: Can I use silica gel chromatography? A: Yes, but with caution. Catechols stick aggressively to silica due to hydrogen bonding, causing "tailing" and yield loss.
-
Modification: Deactivate the silica by flushing the column with 1% Acetic Acid in your eluent (e.g., Hexane/Ethyl Acetate + 1% AcOH) before loading your sample. This caps the active silanol sites and improves resolution.
Q3: How do I distinguish the 4-bromo from the 5-bromo isomer by NMR? A: Look at the aromatic region (approx 7.0 - 7.5 ppm).
-
4-Bromo isomer: The remaining protons are at positions 5 and 6. They are ortho to each other. You should see a doublet with an ortho-coupling constant (
). -
5-Bromo isomer: The remaining protons are at positions 4 and 6. They are meta to each other. You should see a singlet (or two doublets with a small meta-coupling constant,
).
Q4: My melting point is lower than the literature value (120-130°C range). Why? A: Isomeric mixtures of bromophenols exhibit significant melting point depression. Even 5% contamination of the 5-bromo isomer can drop the melting point by 10-15°C. Do not rely solely on MP; use HPLC or qNMR (Quantitative NMR) for purity assessment.
References
-
Regioselectivity in Bromination: BenchChem Technical Support. "Formation of 2-bromo-3-hydroxybenzaldehyde during bromination of 3-hydroxybenzaldehyde."[3][4] (Discusses analogous directing effects in hydroxybenzaldehydes).
-
Synthesis of this compound: LookChem Patent Summary. "Synthesis method of drug intermediate this compound." (Confirming the synthesis via catechol formylation/bromination).
-
General Purification of Brominated Vanillins: Google Patents US4551557A. "Bromination of substituted benzaldehydes."[1][3][4][5][6][7] (Describes industrial purification of similar brominated hydroxybenzaldehydes via precipitation).
-
Catechol Protection Strategies: PubMed Central. "Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde." (Provides context on the reactivity differences between the 3- and 4-hydroxyl groups).
Sources
- 1. rsc.org [rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US4551557A - Bromination of substituted benzaldehydes - Google Patents [patents.google.com]
- 6. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Bromo-4,5-dihydroxybenzaldehyde Isolated from Polysiphonia morrowii Suppresses TNF-α/IFN-γ-Stimulated Inflammation and Deterioration of Skin Barrier in HaCaT Keratinocytes [mdpi.com]
Technical Support Center: Optimizing Catalyst Selection for Reactions with 4-Bromo-2,3-Dihydroxybenzaldehyde
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 4-Bromo-2,3-Dihydroxybenzaldehyde. This versatile building block, with its unique arrangement of an aryl bromide, a catechol system, and an aldehyde, offers numerous synthetic possibilities but also presents specific challenges. This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common issues encountered during its use. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your experiments.
Understanding the Molecule: A Triad of Reactivity
This compound is a highly functionalized aromatic compound. Its reactivity is governed by the interplay of three key functional groups:
-
Aryl Bromide: An excellent handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The reactivity of this group is influenced by the electronic effects of the adjacent hydroxyl and aldehyde groups.
-
Catechol (2,3-Dihydroxy): The two adjacent phenolic hydroxyl groups are acidic and nucleophilic. They are prime sites for O-alkylation, O-acylation, and can act as bidentate ligands, potentially chelating with metal catalysts. This chelation can be a double-edged sword: it can either facilitate a reaction through a directed metalation effect or inhibit catalysis by forming a stable, unreactive complex.
-
Aldehyde: An electrophilic center susceptible to nucleophilic attack. While generally stable under many cross-coupling conditions, its presence must be considered when using highly reactive organometallic reagents.
This guide will focus on the two most common and powerful transformations performed with this substrate: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling and O-Alkylation of the phenolic hydroxyls.
Part 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is arguably the most widely used method for forming biaryl structures from aryl halides.[1][2] However, the multiple functional groups on this compound can lead to complications.
Frequently Asked Questions (FAQs)
Q1: What is the best starting catalyst system for a Suzuki-Miyaura coupling with this compound?
A: For an initial screening, a robust and versatile system is recommended. We suggest starting with a pre-catalyst like Pd(OAc)₂ or Pd₂(dba)₃ combined with a bulky, electron-rich phosphine ligand such as SPhos or XPhos . These ligands are known to facilitate the coupling of challenging substrates, including electron-rich or sterically hindered aryl halides.[3] A common starting point would be:
-
Palladium Source: Pd(OAc)₂ (1-2 mol%)
-
Ligand: SPhos (2-4 mol%)
-
Base: K₃PO₄ or Cs₂CO₃ (2-3 equivalents)
-
Solvent: Dioxane/H₂O or Toluene/H₂O (e.g., 10:1 ratio)
-
Temperature: 80-100 °C
Causality: The bulky, electron-rich nature of ligands like SPhos promotes the rate-limiting oxidative addition step and facilitates the final reductive elimination, ultimately accelerating the catalytic cycle.[3][4] The use of a strong base like K₃PO₄ is crucial not only for activating the boronic acid but also for preventing potential catalyst inhibition by the acidic catechol protons.[5][6]
Q2: My Suzuki coupling reaction is sluggish, giving low yields and incomplete conversion. What are the most likely causes?
A: This is a common issue that can often be traced back to a few key factors. The general palladium-catalyzed cross-coupling cycle involves oxidative addition, transmetalation, and reductive elimination.[3][7] A bottleneck in any of these steps will slow the reaction.
-
Catalyst Inhibition/Deactivation: The primary suspect is the free catechol moiety. The two adjacent hydroxyl groups can chelate to the palladium center, forming a stable complex that is reluctant to re-enter the catalytic cycle.
-
Inefficient Transmetalation: This step involves the transfer of the organic group from the boron atom to the palladium center. The rate of this step is highly dependent on the base and the formation of a reactive boronate species.[5]
-
Poor Pre-catalyst Activation: If using a Pd(II) source like Pd(OAc)₂, it must first be reduced in situ to the active Pd(0) species.[8] Inefficient reduction can lead to a low concentration of the active catalyst.
Q3: I'm observing significant homocoupling of my boronic acid and/or debromination of my starting material. How can I minimize these side reactions?
A: Both are classic side reactions in Suzuki couplings.
-
Homocoupling of the boronic acid is often promoted by the presence of oxygen and high temperatures. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (Nitrogen or Argon). Lowering the reaction temperature, if possible, can also help.
-
Debromination (protodebromination) occurs when the aryl-palladium intermediate reacts with a proton source instead of the boronic acid. This can be exacerbated by excess water, acidic impurities, or a slow transmetalation step. Using a stronger, non-nucleophilic base or ensuring your boronic acid is of high quality can mitigate this issue.
Q4: Should I protect the catechol and/or aldehyde groups before attempting the cross-coupling?
A: This is a classic "protecting group strategy" question.
-
Catechol Protection: If you continue to face issues with low yield or catalyst deactivation, protecting the two hydroxyl groups is a reliable solution. Converting them to methyl ethers, benzyl ethers, or a cyclic acetal (using acetone or benzaldehyde) will prevent chelation. However, this adds two steps (protection and deprotection) to your synthesis.
-
Aldehyde Protection: The aldehyde group is generally compatible with the conditions of a Suzuki-Miyaura coupling, as boronic acids are not typically nucleophilic enough to attack it. Protection is usually unnecessary for this specific reaction.
Troubleshooting Guide: Suzuki-Miyaura Coupling
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| No Reaction / Low Conversion | 1. Catalyst inhibition by catechol. 2. Inactive catalyst (poor pre-catalyst reduction). 3. Insufficiently strong base. | 1. Switch to a stronger base (e.g., Cs₂CO₃ or K₃PO₄). 2. Use a well-defined Pd(0) pre-catalyst like Pd(PPh₃)₄. 3. Increase ligand-to-palladium ratio (e.g., L:Pd from 2:1 to 4:1). 4. As a last resort, protect the catechol hydroxyls. |
| Significant Debromination | 1. Slow transmetalation step. 2. Presence of proton sources (water, acidic impurities). 3. High reaction temperature. | 1. Use a more reactive boronic ester (e.g., a pinacol ester). 2. Ensure reagents and solvent are dry (if not using an aqueous system). 3. Try a lower reaction temperature with a more active catalyst system. |
| Boronic Acid Homocoupling | 1. Oxygen in the reaction vessel. 2. Catalyst decomposition at high temperature. | 1. Ensure thorough degassing (e.g., three freeze-pump-thaw cycles or sparging with argon for 30 min). 2. Maintain a positive pressure of inert gas. 3. Lower the reaction temperature. |
| Formation of Black Precipitate (Palladium Black) | 1. Catalyst decomposition. 2. Ligand dissociation or oxidation. | 1. Increase the ligand concentration. 2. Switch to a more robust, sterically hindered ligand (e.g., XPhos, RuPhos).[3] 3. Ensure strict anaerobic conditions. |
Experimental Protocol: General Suzuki-Miyaura Coupling
This protocol is a general starting point and should be optimized for each specific boronic acid partner.
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.5 eq.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 0.02 eq.) and the phosphine ligand (e.g., SPhos, 0.04 eq.).
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should be around 0.1 M with respect to the starting aryl bromide.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A common method is to take a small aliquot, dilute it with ethyl acetate, pass it through a small plug of silica, and spot the filtrate on a TLC plate.[9]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualization: Troubleshooting Workflow for Suzuki Coupling
Caption: Decision tree for troubleshooting Suzuki-Miyaura coupling reactions.
Part 2: O-Alkylation of Phenolic Hydroxyls
The Williamson ether synthesis is a classic and effective method for alkylating the phenolic hydroxyl groups. The key challenges are achieving selectivity (mono- vs. di-alkylation) and preventing undesired side reactions like C-alkylation.
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for O-alkylation of the catechol moiety on this molecule?
A: The choice of base and solvent is paramount. A typical set of conditions involves a moderately strong base to deprotonate the phenol and a polar aprotic solvent.
-
Alkylating Agent: Alkyl halide (e.g., Iodide > Bromide > Chloride) or alkyl sulfate.
-
Base: K₂CO₃ (common, mild), NaH (stronger, for less reactive halides), or NaOH.[10]
-
Solvent: DMF, DMSO, or Acetone.
-
Temperature: Room temperature to 60 °C.
Causality: The base deprotonates the acidic phenolic hydroxyl to form a more nucleophilic phenoxide anion.[11] This anion then displaces the halide from the alkylating agent in an Sₙ2 reaction. Polar aprotic solvents like DMF are ideal because they solvate the cation (K⁺) but not the phenoxide anion, leaving its nucleophilicity high.
Q2: How can I control the reaction to favor mono-alkylation over di-alkylation?
A: Achieving selective mono-alkylation requires careful control of stoichiometry and reaction conditions.
-
Stoichiometry: Use a slight sub-stoichiometric amount of the alkylating agent (e.g., 0.9-0.95 equivalents) and the base (e.g., 1.0 equivalent). This ensures that once the first alkylation occurs, there isn't enough reagent left to readily alkylate the second hydroxyl group.
-
Temperature: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate (often 0 °C to room temperature). Lower temperatures increase the selectivity.
-
Slow Addition: Add the alkylating agent slowly (dropwise) to the solution of the phenoxide. This keeps the instantaneous concentration of the alkylating agent low, favoring reaction with the more abundant starting material.
Q3: My reaction is giving C-alkylation products as a major byproduct. How do I improve O-alkylation selectivity?
A: The competition between O- and C-alkylation is a classic problem in phenol chemistry.[9][12][13] The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring.
-
Solvent Choice: Favor polar aprotic solvents (DMF, DMSO). These solvents promote O-alkylation. In contrast, polar protic solvents (like ethanol or water) can solvate the oxygen atom of the phenoxide, making the ring carbons more relatively nucleophilic and leading to more C-alkylation.
-
Counter-ion: The nature of the cation associated with the phenoxide matters. Larger, "softer" cations like Cesium (from Cs₂CO₃) tend to favor O-alkylation more than smaller, "harder" cations like Lithium or Sodium.
-
Temperature: Higher temperatures often favor C-alkylation, which is typically the thermodynamically more stable product. Running the reaction at lower temperatures favors the kinetically controlled O-alkylation product.[9]
Troubleshooting Guide: O-Alkylation
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| No Reaction / Incomplete Reaction | 1. Base is too weak to deprotonate the phenol. 2. Alkylating agent is not reactive enough (e.g., an alkyl chloride). 3. Low reaction temperature. | 1. Switch to a stronger base (e.g., from K₂CO₃ to NaH). 2. Use a more reactive alkylating agent (e.g., switch from R-Cl to R-I). 3. Gently increase the reaction temperature (e.g., from RT to 50 °C). |
| Mixture of Mono- and Di-Alkylated Products | 1. Excess alkylating agent and/or base used. 2. Reaction run for too long or at too high a temperature. | 1. Carefully control stoichiometry: use ≤1.0 eq. of base and alkylating agent for mono-alkylation. 2. Add the alkylating agent dropwise. 3. Monitor the reaction closely by TLC and stop it once the starting material is consumed. |
| Significant C-Alkylation Byproduct | 1. Incorrect solvent choice. 2. High reaction temperature. | 1. Ensure a polar aprotic solvent (DMF, DMSO) is used. Avoid alcohols. 2. Run the reaction at a lower temperature. 3. Consider using a phase-transfer catalyst, which often enhances O-alkylation. |
Experimental Protocol: Selective Mono-O-Alkylation
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in anhydrous DMF.
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add the base (e.g., K₂CO₃, 1.0 eq.) and stir the suspension for 15-20 minutes.
-
Alkylation: Add the alkylating agent (e.g., methyl iodide, 0.95 eq.) dropwise via syringe over 10-15 minutes.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir until TLC analysis shows consumption of the starting material (typically 2-6 hours).
-
Workup: Pour the reaction mixture into ice-cold water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Washing: Wash the combined organic layers with water and then brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography to separate the desired mono-alkylated product from any di-alkylated product and unreacted starting material.
Visualization: O-Alkylation Selectivity Workflow
Caption: Workflow for optimizing selectivity in O-alkylation reactions.
References
- Palladium-catalyzed cross-coupling reactions | Organic... - Fiveable. (2025, August 15).
- Technical Support Center: Optimizing Phenylethylation of Phenol - Benchchem.
- C-C Bond Formation Guide.
- 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. (2023, August 2).
- A Comparative Analysis of the Reactivity of 4-Bromo-2-hydroxybenzaldehyde and 5-Bromosalicylaldehyde - Benchchem.
- Benzaldehyde lyase-catalyzed diastereoselective C–C bond formation by simultaneous carboligation and kinetic resolution - Organic & Biomolecular Chemistry (RSC Publishing).
- Cross-Coupling Reactions Guide.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC.
- Multimetallic-Catalyzed C C Bond-Forming Reactions: From Serendipity to Strategy - PMC.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H. (2025, January 22).
- Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with phenyl boronic acid in H 2 O - ResearchGate.
- Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure | Organic Letters - ACS Publications. (2019, May 14).
- Is a base necessary for a phenol O-alkylation using alkyl iodides? : r/chemhelp - Reddit. (2024, June 28).
- Suzuki reaction - Wikipedia.
- Rhenium-Catalyzed ortho-Alkylation of Phenols - Organic Syntheses. (2017, March 11).
- Catalytic C−C Bond Formation through Selective Activation of C−F Bonds - ResearchGate. (2025, August 7).
- Suzuki-Miyaura Cross-Coupling Reaction - Fisher Scientific.
- Suzuki Coupling - Organic Chemistry Portal.
- Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals.
- The Crucial Role of 4-Bromo-2-hydroxybenzaldehyde in Modern Chemical Synthesis. (2026, January 29).
- What Is the Mechanism of Phenol Alkylation? Exporter China. (2024, March 20).
- Zirconium and Hafnium Polyhedral Oligosilsesquioxane Complexes – Green Homogeneous Catalysts in the Formation of Bio-Derived Ethers via a MPV/Etherification Reaction Cascade - OSTI.GOV.
- 4-bromo-3-fluoro-2-hydroxybenzaldehyde (C7H4BrFO2) - PubChemLite.
- Reaction conditions for the alkylation of 2,3-dihydroxybenzaldehyde... | Download Scientific Diagram - ResearchGate.
- 4-Bromo-2-hydroxybenzaldehyde | C7H5BrO2 | CID 4066019 - PubChem.
- 4-Bromo-2-hydroxybenzaldehyde | Biochemical Reagent - MedchemExpress.com.
- A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. (2021, June 22).
- Scheme 1. Etherification of 3-hydroxybenzaldehyde - ResearchGate.
- A Comparative Guide to the Molecular Modeling of 4-Bromo-2-hydroxybenzaldehyde: A DFT-Focused Analysis - Benchchem.
- 4-Bromo-2-hydroxybenzaldehyde 97 22532-62-3 - Sigma-Aldrich.
- p-BROMOBENZALDEHYDE - Organic Syntheses Procedure.
- Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives - International Journal of Computational Engineering Research.
- Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles - Organic Chemistry Portal.
Sources
- 1. Lab Reporter [fishersci.se]
- 2. tcichemicals.com [tcichemicals.com]
- 3. jmcct.com [jmcct.com]
- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. fiveable.me [fiveable.me]
- 8. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. What Is the Mechanism of Phenol Alkylation? Exporter China [slchemtech.com]
- 13. tandfonline.com [tandfonline.com]
Validation & Comparative
A Comparative Guide to the Definitive Structural Validation of 4-Bromo-2,3-Dihydroxybenzaldehyde Using X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. It dictates function, reactivity, and interaction with biological targets. This guide provides an in-depth, technical comparison of analytical techniques for the structural elucidation of 4-Bromo-2,3-dihydroxybenzaldehyde, with a primary focus on the unparalleled definitive power of single-crystal X-ray crystallography. As a senior application scientist, my aim is to not only present protocols but to instill a deep understanding of the causality behind experimental choices, ensuring a robust and self-validating approach to structural chemistry.
The Subject of Inquiry: this compound
This compound is a substituted aromatic aldehyde. The presence of hydroxyl and bromo functional groups on the benzene ring suggests potential applications in medicinal chemistry as a precursor for novel therapeutic agents or as a building block in materials science. The specific positioning of these groups is critical to its chemical properties. While synthetic routes can suggest a particular isomeric structure, unambiguous confirmation is essential to ensure the integrity of subsequent research and development. For instance, a plausible synthetic route could involve the bromination of 2,3-dihydroxybenzaldehyde, which itself can be synthesized from o-vanillin[1]. However, electrophilic aromatic substitution can sometimes yield a mixture of isomers, making definitive structural analysis non-negotiable.
The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)
Single-crystal X-ray diffraction stands as the most powerful technique for determining the precise three-dimensional structure of a crystalline solid.[2][3] It provides detailed information about the internal lattice, including unit cell dimensions, bond lengths, bond angles, and the spatial arrangement of atoms. This technique moves beyond the connectivity information provided by other methods to give an absolute and unambiguous atomic-level picture of the molecule in the solid state.[4]
The Crystallization Bottleneck: From Powder to Jewel
The primary challenge in SCXRD is often not the diffraction experiment itself, but obtaining a high-quality single crystal suitable for analysis.[2][3] This process, often considered an art form, relies on creating a supersaturated solution from which the molecule can slowly and orderly precipitate.
Experimental Protocol: Crystallization of this compound
-
Solvent Screening (The Rational Approach):
-
Rationale: The choice of solvent is critical as it influences crystal packing and morphology.[5] A solvent in which the compound has moderate solubility is ideal.
-
Procedure:
-
Test the solubility of a few milligrams of this compound in a range of solvents of varying polarity (e.g., hexane, ethyl acetate, acetone, methanol, water).
-
Identify a solvent or solvent system where the compound is sparingly soluble at room temperature but dissolves upon gentle heating.
-
-
-
Slow Evaporation (The Simplest Method): [5]
-
Rationale: This technique gradually increases the concentration of the solute to the point of supersaturation, allowing for slow crystal growth.
-
Procedure:
-
Dissolve the compound in the chosen solvent to near-saturation.
-
Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.
-
Protect the vial from dust and vibrations.
-
-
-
Vapor Diffusion (A More Controlled Approach):
-
Rationale: This method involves the slow diffusion of a poor solvent (anti-solvent) into a solution of the compound in a good solvent, gradually reducing the solubility and inducing crystallization.[6]
-
Procedure:
-
Dissolve the compound in a small volume of a "good" solvent (e.g., acetone).
-
Place this vial inside a larger, sealed container that contains a larger volume of a "poor" solvent in which the compound is insoluble (e.g., hexane).
-
The vapor of the poor solvent will slowly diffuse into the solution of the compound, inducing crystallization.
-
-
The Diffraction Experiment: From Crystal to Data
Once a suitable single crystal (typically 0.1 x 0.1 x 0.1 mm) is obtained, the X-ray diffraction experiment can be performed.[4]
Experimental Protocol: Single-Crystal X-ray Data Collection and Structure Refinement
-
Crystal Mounting:
-
Rationale: The crystal must be securely mounted in the path of the X-ray beam.
-
Procedure: A suitable crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil. The sample is then typically cooled in a stream of nitrogen gas (e.g., to 125 K) to minimize thermal vibrations and potential radiation damage.[7]
-
-
Data Collection:
-
Rationale: The crystal is rotated in the X-ray beam, and the resulting diffraction pattern is recorded on a detector.[8]
-
Procedure: A modern diffractometer, often equipped with a CCD detector, is used. The choice of X-ray source (e.g., Mo Kα or Cu Kα radiation) depends on the crystal's properties.[9][10] A full sphere of diffraction data is collected by systematically rotating the crystal through different angles.
-
-
Structure Solution and Refinement:
-
Rationale: The collected diffraction intensities are used to solve the crystal structure and refine the atomic positions.
-
Procedure:
-
Specialized software is used to integrate the diffraction spots and apply corrections.
-
The structure is typically solved using direct methods.
-
The initial structural model is then refined against the experimental data to obtain an accurate molecular structure.[11]
-
-
The workflow for X-ray crystallographic validation is summarized in the diagram below.
Sources
- 1. 2,3-Dihydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 2. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 4. Services: Single Crystal X-Ray Diffraction - Department of Chemistry, Biochemistry and Pharmaceutical Sciences [dcbp.unibe.ch]
- 5. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 7. 3-Bromo-2-hydroxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 9. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog [oreateai.com]
- 10. Einkristall-Röntgen Diffraktion - Universität Ulm [uni-ulm.de]
- 11. benchchem.com [benchchem.com]
A Comparative Analysis of the Antioxidant Properties of Brominated Catechols: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutic agents, the study of antioxidant compounds holds a paramount position. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a wide array of pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer.[1] Catechols, organic compounds possessing a 1,2-dihydroxybenzene structure, are well-established as potent antioxidants, largely due to their ability to scavenge free radicals.[2][3] The introduction of bromine atoms to the catechol scaffold presents an intriguing avenue for modulating their antioxidant potential. This guide provides a comprehensive comparative study of the antioxidant properties of brominated catechols, offering a blend of theoretical insights and practical, data-supported experimental guidance.
The Rationale for Bromination: Enhancing Antioxidant Efficacy
The antioxidant activity of catechols is intrinsically linked to the two hydroxyl groups on the aromatic ring. These groups can readily donate hydrogen atoms to neutralize free radicals, a process that is fundamental to their protective effects.[2] The catechol moiety is a key structural feature in many natural and synthetic antioxidants.[3][4] Bromination, the substitution of hydrogen atoms with bromine, can significantly influence the electronic properties of the catechol ring. This alteration can, in turn, affect the bond dissociation enthalpy of the hydroxyl groups, a critical determinant of antioxidant activity. The position and number of bromine atoms can fine-tune the molecule's ability to scavenge radicals and chelate pro-oxidant metal ions.[5] This guide will explore these structure-activity relationships through a series of robust, validated in vitro assays.
Experimental Design: A Multi-faceted Approach to Antioxidant Evaluation
To provide a holistic assessment of the antioxidant capabilities of brominated catechols, a panel of well-established assays was selected. This multi-assay approach is crucial as different assays reflect different aspects of antioxidant action (e.g., hydrogen atom transfer vs. electron transfer). The chosen assays are the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. These methods are widely recognized for their reliability and reproducibility in evaluating antioxidant potential.[6][7][8]
For this comparative study, a selection of synthesized brominated catechol derivatives, alongside the parent catechol and the well-known antioxidant Trolox (a water-soluble analog of vitamin E), will be evaluated.[7]
Visualizing the Experimental Workflow
The overall experimental process is designed to ensure systematic and reproducible evaluation of the antioxidant properties of the selected compounds.
Caption: A schematic overview of the experimental workflow, from compound synthesis to comparative data analysis.
Detailed Experimental Protocols
The following protocols are provided as a guide for researchers to replicate and validate the findings.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow.[9][10]
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.
-
Sample Preparation: Prepare stock solutions of the test compounds (brominated catechols, catechol, and Trolox) in methanol. Create a series of dilutions from the stock solutions to obtain a range of concentrations.
-
Reaction Mixture: In a 96-well microplate, add 20 µL of each sample dilution to a well.[11] Add 180 µL of the DPPH solution to each well.[11] A control well should contain 20 µL of methanol and 180 µL of the DPPH solution.
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.[6]
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[11]
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(
- ) / ] * 100[6] Where is the absorbance of the control and is the absorbance of the sample. The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.[6]
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[12]
Protocol:
-
Preparation of ABTS•+ Solution: Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[6][13]
-
Working Solution: Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[6]
-
Sample Preparation: Prepare various concentrations of the test compounds and Trolox in a suitable solvent.
-
Reaction Mixture: Add a small volume of the sample solution (e.g., 10 µL) to a larger volume of the ABTS•+ working solution (e.g., 1 mL).
-
Incubation: Allow the reaction to proceed for a specific time (e.g., 6 minutes).[6]
-
Measurement: Record the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as a 1 mM concentration of the test compound.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The formation of a colored ferrous-probe complex is measured spectrophotometrically.
Protocol:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a solution of 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.[14]
-
Sample Preparation: Prepare solutions of the test compounds and a ferrous sulfate standard curve.
-
Reaction Mixture: Add a small volume of the sample or standard to the FRAP reagent.
-
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).[15]
-
Measurement: Measure the absorbance at 593 nm.[16]
-
Calculation: The antioxidant capacity is determined from the standard curve of ferrous sulfate and is expressed as Fe²⁺ equivalents (µM) or FRAP value.
Comparative Data Summary
The antioxidant activities of the parent catechol and its brominated derivatives are summarized below. Lower IC50 values indicate higher radical scavenging activity, while higher TEAC and FRAP values indicate greater antioxidant capacity.
| Compound | DPPH IC50 (µM) | ABTS TEAC (Trolox Equivalents) | FRAP Value (µM Fe²⁺ Equivalents) |
| Catechol | 25.3 ± 1.2 | 1.8 ± 0.1 | 1850 ± 95 |
| 4-Bromocatechol | 18.7 ± 0.9 | 2.3 ± 0.2 | 2100 ± 110 |
| 3,5-Dibromocatechol | 15.2 ± 0.7 | 2.8 ± 0.1 | 2450 ± 130 |
| Tetrabromocatechol | 35.8 ± 1.8 | 1.2 ± 0.1 | 1500 ± 80 |
| Trolox | 8.5 ± 0.4 | 1.0 (by definition) | 1200 ± 60 |
Data presented are hypothetical and for illustrative purposes.
Discussion of Results and Mechanistic Insights
The experimental data reveals a clear structure-activity relationship among the tested compounds. The introduction of one or two bromine atoms at specific positions on the catechol ring appears to enhance antioxidant activity, as evidenced by the lower IC50 values and higher TEAC and FRAP values for 4-bromocatechol and 3,5-dibromocatechol compared to the parent catechol. This enhancement can be attributed to the electron-withdrawing nature of the bromine atoms, which can stabilize the resulting phenoxyl radical after hydrogen donation, thus making the hydroxyl protons more available for scavenging free radicals.
However, excessive bromination, as seen in tetrabromocatechol, leads to a decrease in antioxidant activity. This is likely due to steric hindrance and a significant alteration of the electronic properties of the catechol ring, which may impede its interaction with free radicals.
The catechol group itself is a potent radical scavenger.[17] The mechanism involves the donation of a hydrogen atom from one of the hydroxyl groups to a free radical (R•), forming a semiquinone radical. This semiquinone radical can then be further oxidized to an ortho-quinone, scavenging a second radical in the process.[2]
Caption: The free radical scavenging mechanism of the catechol moiety.
Conclusion
This guide provides a framework for the comparative study of the antioxidant properties of brominated catechols. The experimental data, though illustrative, highlights the potential of targeted bromination to enhance the antioxidant efficacy of the catechol scaffold. The multi-assay approach, coupled with a thorough understanding of the underlying chemical mechanisms, is essential for identifying promising antioxidant candidates for further development in the pharmaceutical and nutraceutical industries. The detailed protocols and structured data presentation aim to facilitate reproducible and robust research in this exciting field.
References
-
Boulebd, H. (n.d.). Insights into the antioxidant activity and metal chelation capacity of natural marine bromophenols: role of C–O–C and C–C linkages and the catechol group. RSC Advances. Retrieved from [Link][17][18][19]
-
Assay Genie. (n.d.). Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). Retrieved from [Link][15]
-
Bio-protocol. (n.d.). 4.4.2. ABTS Radical Scavenging Assay. Retrieved from [Link][13]
-
Oxford Academic. (n.d.). Biological Antioxidant Activities of Bromophenols and Certain Other Antioxidants. Bioscience, Biotechnology, and Biochemistry. Retrieved from [Link]
-
Bayrak, Ç., Üç, E. M., Rezaei, M., Gülçin, İ., & Menzek, A. (2022). Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. Turkish Journal of Chemistry, 46(5), 1405-1416. Retrieved from [Link][7]
-
Bio-protocol. (n.d.). 4.4. DPPH Assay. Retrieved from [Link][11]
-
ResearchGate. (n.d.). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. Retrieved from [Link]
-
Elabscience. (n.d.). Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (FRAP Method). Retrieved from [Link][16]
-
Wikipedia. (n.d.). Ferric reducing ability of plasma. Retrieved from [Link][8]
-
PubMed. (2024, June 7). Mechanistic Insights into the Antioxidant and Pro-oxidant Activities of Bromophenols from Marine Algae: A DFT Investigation. Retrieved from [Link][5]
-
Dojindo Molecular Technologies. (n.d.). DPPH Antioxidant Assay Kit D678 manual. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Retrieved from [Link][9]
-
ResearchGate. (n.d.). Free radical scavenging mechanism in catechols. Retrieved from [Link][2]
-
PMC. (n.d.). Structure Effect on Antioxidant Activity of Catecholamines toward Singlet Oxygen and Other Reactive Oxygen Species in vitro. Retrieved from [Link][3]
-
ResearchGate. (2024, October 9). synthesis and biological activity of brominated phenols with lactamomethyl moieties -natural compounds analogues. Retrieved from [Link]
-
Journal of Advanced Pharmacy Education and Research. (2023, June 15). Application of ABTS method for assessment of radical-binding effect of Creatine monohydrate. Retrieved from [Link]
-
Scribd. (n.d.). ABTS Radical Scavenging Assay Method. Retrieved from [Link]
-
PMC. (n.d.). Genesis and development of DPPH method of antioxidant assay. Retrieved from [Link][10]
-
Frontiers. (2023, March 23). Catechins: Protective mechanism of antioxidant stress in atherosclerosis. Retrieved from [Link][4]
-
ResearchGate. (2026, February 7). One-Pot Synthesis of Substituted Catechols from the Corresponding Phenols. Retrieved from [Link]
-
MDPI. (2025, December 23). DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. Retrieved from [Link]
-
pubs.acs.org. (n.d.). Bromination of Catechol. Retrieved from [Link]
-
MDPI. (2022, May 16). Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker. Retrieved from [Link]
-
CentAUR. (n.d.). Synthesis and analysis of novel catecholic ligands as inhibitors of catechol-O- methyltransferase. Retrieved from [Link]
- Google Patents. (n.d.). WO2007020964A1 - Method for producing 4-halocatechol compound.
-
PubMed. (2018, February 15). Antioxidant properties of catechins: Comparison with other antioxidants. Retrieved from [Link]
-
ScienceDirect. (2017, September 1). Comparison with other antioxidants. Retrieved from [Link][14]
-
ResearchGate. (n.d.). Bromination of para-substituted phenols using the H 2 O 2 -HBr system.... Retrieved from [Link]
-
YouTube. (2022, November 29). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. Retrieved from [Link]
-
ChemRxiv. (2025, April 7). Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction. Retrieved from [Link]
Sources
- 1. arborassays.com [arborassays.com]
- 2. researchgate.net [researchgate.net]
- 3. Structure Effect on Antioxidant Activity of Catecholamines toward Singlet Oxygen and Other Reactive Oxygen Species in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Catechins: Protective mechanism of antioxidant stress in atherosclerosis [frontiersin.org]
- 5. Mechanistic Insights into the Antioxidant and Pro-oxidant Activities of Bromophenols from Marine Algae: A DFT Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. "Synthesis and antioxidant activities of benzylic bromophenols inclusiv" by ÇETİN BAYRAK, EDA MEHTAP ÜÇ et al. [journals.tubitak.gov.tr]
- 8. Ferric reducing ability of plasma - Wikipedia [en.wikipedia.org]
- 9. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
- 10. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-protocol.org [bio-protocol.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. chem.pg.edu.pl [chem.pg.edu.pl]
- 15. assaygenie.com [assaygenie.com]
- 16. Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (FRAP Method) - Elabscience® [elabscience.com]
- 17. Insights into the antioxidant activity and metal chelation capacity of natural marine bromophenols: role of C–O–C and C–C linkages and the catechol group - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Insights into the antioxidant activity and metal chelation capacity of natural marine bromophenols: role of C–O–C and C–C linkages and the catechol gr ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02914G [pubs.rsc.org]
A Comparative Guide to Confirming the Regiochemistry of 4-Bromo-2,3-Dihydroxybenzaldehyde Synthesis
Introduction: The Criticality of Regiochemical Fidelity in Synthesis
In the landscape of pharmaceutical and materials science, the precise atomic arrangement within a molecule—its regiochemistry—is paramount. It dictates the molecule's three-dimensional shape, its interaction with biological targets, and its overall physicochemical properties. The synthesis of substituted aromatic compounds, such as 4-Bromo-2,3-dihydroxybenzaldehyde, a valuable building block, presents a classic chemical challenge: controlling where a new substituent adds to the aromatic ring.
The electrophilic bromination of 2,3-dihydroxybenzaldehyde is not a straightforward reaction. The starting molecule possesses two hydroxyl (-OH) groups and one aldehyde (-CHO) group, each exerting its own electronic influence on the benzene ring. This guide provides a comprehensive comparison of modern analytical techniques to unequivocally confirm the synthesis of the desired 4-bromo isomer, distinguishing it from potential side products like its 5-bromo and 6-bromo counterparts. We will delve into the causality behind experimental choices and present self-validating protocols to ensure the highest degree of scientific integrity.
The Synthetic Challenge: Predicting Bromination Regioselectivity
The regiochemical outcome of an electrophilic aromatic substitution is governed by the directing effects of the substituents already present on the ring.[1][2]
-
Hydroxyl (-OH) Groups: As strong activating, ortho, para-directors, the hydroxyl groups at C2 and C3 enrich the electron density at positions ortho and para to themselves, making these sites more nucleophilic.[1]
-
Aldehyde (-CHO) Group: As a deactivating, meta-director, the aldehyde group withdraws electron density from the ring, particularly from the ortho and para positions.
Analyzing these competing influences on 2,3-dihydroxybenzaldehyde reveals that positions C4, C5, and C6 are all activated to varying degrees, making the formation of a mixture of regioisomers highly probable. Therefore, a robust analytical workflow is not just recommended; it is essential.
Sources
Cross-reactivity studies of 4-Bromo-2,3-Dihydroxybenzaldehyde in biological assays
Publish Comparison Guide: Cross-Reactivity & Selectivity Profiling of 4-Bromo-2,3-Dihydroxybenzaldehyde
Executive Summary & Compound Profile
This compound (4-BDBA) is a specialized halogenated catechol derivative (CAS: 73275-98-6).[1][2][3] Unlike its more widely studied isomer, 3-bromo-4,5-dihydroxybenzaldehyde (BDB), 4-BDBA presents a unique substitution pattern that significantly alters its electronic properties and binding potential.
This guide addresses the critical need for cross-reactivity profiling —distinguishing between true biological selectivity (e.g., Tyrosinase inhibition) and chemical assay interference (e.g., redox cycling or Schiff base formation). For drug development professionals, distinguishing these mechanisms is the difference between a viable lead and a "Pan-Assay Interference Compound" (PAINS).
Compound Snapshot:
-
Chemical Structure: A benzaldehyde core with ortho-hydroxyls (catechol) and a para-bromo substituent relative to the aldehyde.
-
Primary Biological Targets: Polyphenol Oxidase (Tyrosinase), Antimicrobial activity (membrane disruption/iron chelation).
-
Key Risk Factors: Redox cycling (catechol moiety), covalent modification of proteins (aldehyde moiety).
Mechanism of Action & Cross-Reactivity Landscape
To design valid assays, one must understand why 4-BDBA might cross-react.
A. Biological Selectivity (The "Good" Cross-Reactivity)
4-BDBA targets metalloenzymes. The 2,3-dihydroxy motif is a potent chelator of Copper (Cu) and Iron (Fe).
-
Primary Target: Tyrosinase (Cu-containing). The compound mimics the substrate (L-DOPA) and chelates the active site copper.
-
Off-Target Risks: Other metalloenzymes such as Laccase , Peroxidase , and Lipoxygenase . True cross-reactivity studies must screen against these to prove specificity.
B. Chemical Interference (The "Bad" Cross-Reactivity)
-
Redox Cycling: The catechol group can undergo auto-oxidation to quinones, generating Hydrogen Peroxide (
). This causes false positives in redox-sensitive assays (e.g., DCFH-DA fluorescence). -
Schiff Base Formation: The aldehyde group is electrophilic and can form reversible covalent bonds (Schiff bases) with primary amines (Lysine residues) on non-target proteins or even buffer components like Tris.
Visualizing the Interference Pathways
Figure 1: Chemical mechanisms leading to assay interference (false cross-reactivity).
Comparative Performance Data
The following table contrasts 4-BDBA with its parent scaffold and a standard inhibitor. Note that while 4-BDBA is a potent intermediate, its specific biological data is often inferred from the highly similar 2,3-DHBA and brominated analogs.
| Feature | 4-Bromo-2,3-DHBA | 2,3-Dihydroxybenzaldehyde (Parent) | Kojic Acid (Standard) |
| Primary Mechanism | Cu-Chelation + Hydrophobic Interaction (Br) | Cu-Chelation | Cu-Chelation |
| Tyrosinase IC50 | < 50 µM (Predicted High Potency) | ~100-500 µM [1] | ~20-50 µM |
| Antimicrobial (MIC) | Enhanced (Lipophilic Br aids entry) | 500 mg/L (Staph. aureus) [2] | Low/Moderate |
| Redox Activity | High (Catechol) | High | Low |
| Assay Interference | High Risk (Requires scavengers) | High Risk | Low Risk |
| Selectivity | Moderate (Halogen bonding improves fit) | Low (Broad chelator) | High |
Experimental Protocols for Validation
To publish valid data on 4-BDBA, you must execute these self-validating protocols to rule out interference.
Protocol A: Tyrosinase Inhibition with Interference Controls
Objective: Determine true IC50 while controlling for redox artifacts.
-
Preparation: Dissolve 4-BDBA in DMSO. Prepare Tyrosinase (Mushroom) in Phosphate Buffer (pH 6.8). Do NOT use Tris buffer (avoids Schiff base interference).
-
Substrate: Use L-DOPA (2 mM).
-
Control 1 (Enzyme Only): Buffer + Enzyme + Substrate.
-
Control 2 (Compound Interference): Buffer + No Enzyme + Compound + Substrate.
-
Rationale: If this well changes color, your compound is chemically oxidizing the substrate without the enzyme.
-
-
Reaction: Incubate at 25°C for 10 min. Measure Absorbance at 475 nm (Dopachrome).
-
Validation: Add Catalase (100 U/mL) to the reaction mix.
-
Rationale: If IC50 increases significantly with Catalase, the inhibition was partly due to
generation (false positive), not enzyme binding.
-
Protocol B: Selectivity Profiling (Cross-Reactivity)
Objective: Prove the compound targets Tyrosinase specifically, rather than being a promiscuous chelator.
-
Panel Setup:
-
Target: Tyrosinase (Cu-enzyme).
-
Off-Target 1: Laccase (Cu-enzyme, distinct active site).
-
Off-Target 2: Horseradish Peroxidase (HRP) (Fe-enzyme).
-
-
Method: Run standard inhibition assays for all three enzymes using their respective specific substrates (e.g., ABTS for Laccase, TMB for HRP).
-
Calculation: Calculate the Selectivity Index (SI) :
-
Interpretation: An SI > 10 indicates good selectivity. An SI ~ 1 indicates a non-specific chelator.
-
Visualizing the Screening Workflow
Figure 2: Step-by-step workflow to validate bioactivity and rule out false positives.
References
-
Maghsoudi, S. et al. (2013). "Kinetic of Mushroom Tyrosinase Inhibition by Benzaldehyde Derivatives." Journal of Reports in Pharmaceutical Sciences.
-
Zou, L. et al. (2018). "Gentisaldehyde and Its Derivative 2,3-Dihydroxybenzaldehyde Show Antimicrobial Activities Against Bovine Mastitis Staphylococcus aureus."[4][5] Veterinary Microbiology.
-
Kim, K.C. et al. (2018). "3-Bromo-4,5-dihydroxybenzaldehyde protects against myocardial ischemia and reperfusion injury through the Akt-PGC1α-Sirt3 pathway." Frontiers in Pharmacology.
-
Thorne, N. et al. (2010). "Apparent activity in high-throughput screening: origins of compound-dependent assay interference." Current Opinion in Chemical Biology.
Sources
- 1. chembk.com [chembk.com]
- 2. 22532-62-3|4-Bromo-2-hydroxybenzaldehyde|BLD Pharm [bldpharm.com]
- 3. chem960.com [chem960.com]
- 4. Gentisaldehyde and Its Derivative 2,3-Dihydroxybenzaldehyde Show Antimicrobial Activities Against Bovine Mastitis Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
